2,6-Difluoro-3-nitrophenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2,6-difluoro-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEDPBJIXAVPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)[N+](=O)[O-])F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674555 | |
| Record name | (2,6-Difluoro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-28-5 | |
| Record name | B-(2,6-Difluoro-3-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Difluoro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2,6-Difluoro-3-nitrophenylboronic acid
CAS Number: 1150114-28-5
This technical guide provides an in-depth overview of 2,6-Difluoro-3-nitrophenylboronic acid, a key building block for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, synthesis, applications, and detailed experimental protocols.
Chemical Properties and Safety Information
This compound is a substituted arylboronic acid containing two fluorine atoms and a nitro group. These functional groups impart unique electronic properties, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 1150114-28-5 | N/A |
| Molecular Formula | C₆H₄BF₂NO₄ | N/A |
| Molecular Weight | 202.91 g/mol | N/A |
| Purity | Typically ≥95% | N/A |
| Appearance | White to light yellow crystalline powder | N/A |
| Canonical SMILES | B(C1=C(C=CC(=C1F)--INVALID-LINK--[O-])F)(O)O | N/A |
| InChI Key | SPEDPBJIXAVPMJ-UHFFFAOYSA-N | N/A |
Safety and Handling
The compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.
| GHS Information | Codes |
| Signal Word | Warning |
| Hazard Statements | H315, H319, H335 |
| Precautionary Statements | P261, P280, P304+P340, P305+P351+P338, P405, P501 |
Note: Users should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a well-ventilated fume hood.
Synthesis and Experimental Protocols
The synthesis of this compound is not widely detailed in peer-reviewed literature; however, its preparation is described in patents for the synthesis of complex pharmaceutical intermediates. The following protocols are representative methods for its synthesis and subsequent use in a key reaction.
Representative Synthesis of this compound
This protocol is adapted from patent literature describing the borylation of a fluoronitroaromatic precursor. The key transformation involves a lithium-halogen exchange followed by quenching with a borate ester.
Starting Material: 1-Bromo-2,6-difluoro-3-nitrobenzene (or 1,2,3-Trifluoro-4-nitrobenzene via nucleophilic aromatic substitution).
Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum.
-
Reagent Addition: The flask is charged with anhydrous tetrahydrofuran (THF, 10 volumes) and the starting material, 1-bromo-2,6-difluoro-3-nitrobenzene (1.0 equivalent). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents, 2.5 M solution in hexanes) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise, again ensuring the temperature remains below -70 °C.
-
Quenching and Work-up: After stirring for an additional 2 hours at -78 °C, the reaction is allowed to warm slowly to room temperature. The reaction is then quenched by the slow addition of 2 M hydrochloric acid (HCl) until the pH is acidic (~pH 2).
-
Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 10 volumes).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude solid is then purified by recrystallization or silica gel chromatography to yield the final product.
Applications in Drug Development
Arylboronic acids are crucial building blocks in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The specific substitution pattern of this compound makes it an important intermediate in the synthesis of targeted therapeutics.
Intermediate for IRAK4 Inhibitors
The most prominent application of this compound is as a key intermediate in the synthesis of PF-06650833 (Zimlovisertib) . PF-06650833 is a potent and highly selective, orally administered inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are central to the innate immune response.[3] Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus.[1]
By inhibiting IRAK4, PF-06650833 effectively blocks downstream inflammatory signaling, reducing the production of pro-inflammatory cytokines.[4] The 2,6-difluoro-3-nitrophenyl moiety is incorporated into the final drug structure, where it plays a role in binding to the target kinase and influencing the molecule's overall physicochemical properties.
IRAK4 Signaling Pathway and Point of Inhibition
The IRAK4 signaling cascade is initiated by the binding of ligands (e.g., IL-1 or pathogen-associated molecular patterns) to their respective receptors (IL-1R or TLRs). This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members (like IRAK1), leading to the activation of TRAF6 and subsequent downstream signaling through NF-κB and MAPK pathways. This cascade results in the transcription of inflammatory genes. PF-06650833 acts by inhibiting the kinase activity of IRAK4, thus preventing the phosphorylation of its substrates and halting the entire downstream inflammatory response.[3][5]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide, representative of the key C-C bond formation in the synthesis of IRAK4 inhibitors.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)
-
Inert atmosphere (Argon or Nitrogen)
Protocol:
-
Reaction Setup: To a round-bottom flask or sealed reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude residue is then purified by silica gel column chromatography to afford the desired biaryl product.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 3. 1,2,3-Trifluoro-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
A Technical Guide to 2,6-Difluoro-3-nitrophenylboronic Acid: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of 2,6-Difluoro-3-nitrophenylboronic acid, a critical reagent for researchers, scientists, and professionals in drug development. This document outlines the molecule's chemical properties, its significant role as a versatile intermediate in pharmaceutical synthesis, and detailed experimental protocols for its application, particularly in the widely-used Suzuki-Miyaura cross-coupling reaction.
Core Compound Specifications
This compound is a specialized organoboron compound valued for its unique electronic and structural properties, which are imparted by the presence of two electron-withdrawing fluorine atoms and a nitro group on the phenyl ring. These features make it an important building block in the synthesis of complex organic molecules, especially in the development of novel therapeutics.
| Property | Value |
| Molecular Weight | 202.91 g/mol |
| Chemical Formula | C₆H₄BF₂NO₄ |
| CAS Number | 1150114-28-5 |
Applications in Pharmaceutical Research and Development
Boronic acids are indispensable tools in modern medicinal chemistry, primarily due to their utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1][2] this compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors.[3] The fluorine and nitro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, potentially enhancing binding affinity, metabolic stability, and cell permeability.[3][4]
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, is a primary application for this boronic acid.[5] This reaction facilitates the creation of biaryl structures, which are common motifs in many approved drugs. The ability to introduce the 2,6-difluoro-3-nitrophenyl moiety allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a generalized, detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for arylboronic acids such as this compound. This procedure is intended as a guide and may require optimization based on the specific substrates used.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand) (0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, KF) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, DME)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., a mixture of toluene and water or DME and aqueous base) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Workflow and Pathway Visualization
The following diagrams illustrate the generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Core Physical Properties of 2,6-Difluoro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3-nitrophenylboronic acid is a specialized organic compound that holds significant potential in various research and development applications, particularly in medicinal chemistry and materials science. Its unique trifunctionalized phenyl ring, featuring two fluorine atoms, a nitro group, and a boronic acid moiety, makes it a valuable building block for the synthesis of complex molecules. The electron-withdrawing nature of the fluorine and nitro groups can significantly influence the reactivity of the boronic acid, making it a subject of interest for applications such as Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of its core physical properties, supported by general experimental protocols for their determination.
Core Physical and Chemical Properties
A summary of the available and theoretical physical properties of this compound is presented below. It is important to note that while some fundamental properties are readily available, specific experimental data for parameters such as melting point, boiling point, and pKa are not consistently reported in publicly accessible literature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1150114-28-5 | [1][2][3][4] |
| Molecular Formula | C6H4BF2NO4 | [1][2] |
| Molecular Weight | 202.91 g/mol | [1][2] |
| Appearance | Solid (form not specified) | Inferred |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols for Property Determination
While specific experimental data for this compound is limited, the following are detailed, generalized methodologies for determining the key physical properties of arylboronic acids.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.
Protocol: Capillary Melting Point Determination [5][6][7][8]
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is reported as the melting point.
Solubility Determination
Solubility is a crucial parameter for any compound intended for use in solution-based applications, including chemical reactions and biological assays.
Protocol: Dynamic (Turbidimetric) Method for Solubility in Organic Solvents [9][10][11]
-
Sample Preparation: A known mass of this compound is added to a known volume of the desired solvent in a sealed, temperature-controlled vessel equipped with a magnetic stirrer and a turbidity sensor.
-
Heating and Equilibration: The suspension is stirred and slowly heated at a constant rate.
-
Turbidity Measurement: The turbidity of the suspension is continuously monitored.
-
Determination of Dissolution Temperature: The temperature at which the solution becomes clear (i.e., the turbidity drops to zero) is recorded as the saturation temperature for that specific concentration.
-
Data Analysis: The experiment is repeated with different concentrations to construct a solubility curve (solubility vs. temperature).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the boronic acid. This property is vital for understanding its reactivity, particularly in base-catalyzed reactions, and for predicting its behavior in biological systems.
Protocol: Potentiometric Titration [12][13][14][15][16]
-
Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile to ensure solubility. The ionic strength of the solution is kept constant by adding a neutral salt (e.g., KCl).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Logical Workflow for Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of this compound.
Caption: Workflow for Synthesis, Characterization, and Application.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The presence of electron-withdrawing groups can influence the transmetalation step of the catalytic cycle.
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction utilizing an arylboronic acid.
Caption: Suzuki-Miyaura Cross-Coupling Experimental Workflow.
General Protocol for Suzuki-Miyaura Coupling[19][20][21][22][23]
-
Reaction Setup: In a reaction vessel, this compound (1.0 eq.), an aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 eq.) are combined.
-
Solvent Addition: A suitable degassed solvent system (e.g., a mixture of toluene and water) is added.
-
Inert Atmosphere: The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Reaction: The mixture is heated with stirring for a specified time until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is separated, dried, and concentrated.
-
Purification: The crude product is purified by a suitable method, such as column chromatography, to yield the desired biaryl product.
Conclusion
This compound is a promising building block for synthetic chemistry. While a complete, experimentally verified dataset of its physical properties is not yet widely available, established methodologies for the characterization of arylboronic acids can be readily applied. The protocols and workflows provided in this guide offer a solid foundation for researchers to determine these properties and to effectively utilize this compound in synthetic applications, particularly in the realm of Suzuki-Miyaura cross-coupling reactions for the development of novel pharmaceuticals and advanced materials. Further research into the specific properties of this compound is warranted to fully unlock its potential.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. 1150114-28-5 | this compound | Boroncore [boroncore.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. almaaqal.edu.iq [almaaqal.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. asianpubs.org [asianpubs.org]
Navigating the Solubility Landscape of 2,6-Difluoro-3-nitrophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3-nitrophenylboronic acid is a key building block in modern medicinal chemistry and organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. A critical parameter influencing its reactivity, handling, and formulation is its solubility profile. This technical guide provides a comprehensive overview of the available solubility data for this compound and related analogues, details experimental protocols for solubility determination, and presents logical workflows to guide laboratory practices. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide extrapolates from structurally similar compounds to provide a robust framework for its use.
Understanding Boronic Acid Solubility: General Principles
The solubility of arylboronic acids is governed by a combination of factors, including the nature of the substituents on the phenyl ring, the polarity of the solvent, temperature, and the pH of the medium. The boronic acid group itself can engage in hydrogen bonding, contributing to solubility in polar solvents. However, the overall solubility is a balance between the polar boronic acid moiety and the often nonpolar aryl group.
Qualitative Solubility of Related Phenylboronic Acids
While quantitative data for this compound is sparse, the solubility of related compounds provides valuable insights.
| Compound | Solvent Type | Solubility Profile |
| Phenylboronic acid | Ethers and Ketones | High |
| Chloroform | Moderate | |
| Hydrocarbons | Very Low | |
| 3-Nitrophenylboronic acid | Polar solvents (e.g., water, alcohols) | Soluble, particularly in hot water[1][2] |
| 3-Carboxyphenylboronic acid | Aqueous solutions | Solubility significantly increases with pH[3] |
| Organic solvents | Esterification of the carboxylic acid group can improve solubility[3] |
These trends suggest that this compound is likely to exhibit solubility in polar organic solvents. The presence of two electron-withdrawing fluorine atoms and a nitro group will influence its polarity and potential for hydrogen bonding.
Experimental Protocols for Solubility Determination
Precise solubility determination is crucial for reproducible experimental results. The following are generalized protocols adapted from methods used for similar boronic acids.
Protocol 1: Dynamic Method (Turbidity Measurement)
This method is effective for determining the solubility of a compound in various solvents at different temperatures.[4][5]
Methodology:
-
Preparation of Saturated Solution: A known excess of the boronic acid is added to a specific volume of the test solvent in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Equilibration: The suspension is stirred vigorously at a controlled temperature to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Turbidity Detection: The disappearance of turbidity upon a slight temperature increase, or its appearance upon a slight decrease, is monitored. This can be done visually or, more accurately, by measuring the intensity of light transmitted through the solution using a luminance probe.[4][5] The temperature at which the last solid particles dissolve is recorded as the saturation temperature for that specific concentration.
-
Data Collection: The experiment is repeated with different concentrations of the solute to generate a solubility curve as a function of temperature.
Protocol 2: Isothermal Shake-Flask Method
This is a standard method for determining equilibrium solubility at a constant temperature.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, the suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the boronic acid in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
Protocol 3: Co-solvent Solubility Enhancement
For applications where solubility in a primary solvent is limited, the use of a co-solvent can be an effective strategy.[3]
Methodology:
-
Initial Dissolution Attempt: Attempt to dissolve the desired amount of this compound in the primary reaction solvent.
-
Incremental Co-solvent Addition: If solubility is poor, add a co-solvent in which the compound is known to be more soluble (e.g., DMF, DMSO, methanol, or ethanol) in small increments (e.g., 5-10% of the total volume) while stirring.[3]
-
Observation: Continue adding the co-solvent until the solid is completely dissolved. Gentle heating or sonication can aid in this process.
-
Optimization: The optimal solvent ratio should be determined empirically for the specific reaction conditions.
Visualizing Experimental Workflows
To aid in the practical application of these protocols, the following diagrams illustrate the logical flow of experiments.
Caption: Workflow for Quantitative Solubility Determination.
Caption: Workflow for Enhancing Solubility with Co-solvents.
Conclusion
While direct, quantitative solubility data for this compound remains to be extensively published, a systematic approach based on the principles of boronic acid chemistry and the behavior of analogous compounds can guide its effective use. The experimental protocols outlined in this guide provide a framework for researchers to determine the solubility of this important reagent in their specific systems, enabling more robust and reproducible synthetic outcomes. The provided workflows offer a visual guide to structuring these experimental investigations. As with any chemical reagent, careful, small-scale solubility tests are recommended before proceeding to larger-scale reactions.
References
An In-depth Technical Guide to the Spectral Characteristics of 2,6-Difluoro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 2,6-Difluoro-3-nitrophenylboronic acid (CAS 1150114-28-5). Due to the limited availability of published, comprehensive spectral data for this specific compound, this guide presents predicted values based on the analysis of structurally analogous compounds. The experimental protocols provided are based on standard methodologies for the characterization of arylboronic acids.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms and a nitro group on the phenyl ring significantly influences its electronic properties and reactivity, making it a key component in the synthesis of complex organic molecules. Accurate spectral characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of similar compounds, including 2,6-difluorophenylboronic acid and 3-nitrophenylboronic acid.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.2 - 8.4 | Triplet of doublets (td) | J(H,H) ≈ 9 Hz, J(H,F) ≈ 6 Hz | Aromatic H (position 5) |
| ~7.2 - 7.4 | Triplet of doublets (td) | J(H,H) ≈ 9 Hz, J(H,F) ≈ 9 Hz | Aromatic H (position 4) |
| ~8.0 - 8.5 (broad) | Singlet | - | B(OH)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~160 - 165 | Doublet of doublets (dd) | ¹J(C,F) ≈ 250-260 Hz | C-F (position 2) |
| ~158 - 162 | Doublet of doublets (dd) | ¹J(C,F) ≈ 250-260 Hz | C-F (position 6) |
| ~145 - 150 | Singlet | - | C-NO₂ (position 3) |
| ~135 - 140 | Triplet (t) | ³J(C,F) ≈ 10-15 Hz | C-H (position 5) |
| ~115 - 120 | Doublet (d) | ²J(C,F) ≈ 20-25 Hz | C-H (position 4) |
| ~110 - 115 (broad) | Singlet | - | C-B (position 1) |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 to -120 | Multiplet | - | Aromatic F |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (B(OH)₂) |
| ~1620 | Medium | C=C aromatic stretch |
| 1530 - 1550 | Strong | Asymmetric NO₂ stretch |
| 1340 - 1360 | Strong | Symmetric NO₂ stretch |
| ~1315 | Strong | B-O stretch |
| ~1100 | Strong | C-F stretch |
| ~740 | Medium | C-N stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion |
| 203.02 | [M+H]⁺ |
| 225.00 | [M+Na]⁺ |
| 201.01 | [M-H]⁻ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For ¹H and ¹³C NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
For ¹⁹F NMR, a similar concentration can be used.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation :
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.
-
For ¹³C and ¹⁹F NMR, a broadband probe is required.
-
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as a reference.
-
¹³C NMR : Acquire the spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR : Acquire the spectrum with proton decoupling. Use an appropriate fluorine-containing reference standard (e.g., CFCl₃).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrumentation :
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may need to be further diluted depending on the sensitivity of the instrument.
-
-
Instrumentation :
-
A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for arylboronic acids.
-
-
Data Acquisition :
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Synthesis Workflow
The following diagram illustrates a plausible synthetic pathway for this compound. This workflow is based on established organometallic reactions for the synthesis of arylboronic acids.
An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the synthesis of 2,6-Difluoro-3-nitrophenylboronic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a specific, published experimental protocol for this compound, this document provides a comprehensive overview of a highly plausible synthetic route based on established chemical principles for analogous transformations. The proposed synthesis involves a Sandmeyer-type borylation of 2,6-difluoro-3-nitroaniline. This guide includes a detailed, representative experimental protocol, a summary of key reagents and their roles, and a workflow diagram to visually represent the synthetic process. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex arylboronic acids.
Introduction
Substituted phenylboronic acids are critical intermediates in organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The title compound, this compound, incorporates several key structural features: ortho-difluoro substitution, which can influence molecular conformation and metabolic stability, and a nitro group, which is a versatile handle for further functionalization, such as reduction to an amine. These characteristics make it a desirable building block for the synthesis of novel pharmaceutical candidates and other functional organic materials.
Proposed Synthetic Pathway
The most logical and direct approach to the synthesis of this compound is the diazotization of commercially available 2,6-difluoro-3-nitroaniline, followed by a borylation reaction. This method avoids the often harsh conditions of ortho-lithiation and provides a straightforward route to the desired product. The reaction is typically performed as a one-pot procedure, first converting the aniline to its diazonium salt, which is then reacted in situ with a boron source, commonly bis(pinacolato)diboron, to yield the corresponding boronate ester. Subsequent hydrolysis affords the target boronic acid.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via a Sandmeyer-type borylation. This protocol is based on general procedures for similar transformations and should be adapted and optimized by the user.
3.1. Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
3.2. Synthesis of 2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester Intermediate)
-
To a solution of 2,6-difluoro-3-nitroaniline (1.0 eq.) in anhydrous acetonitrile (MeCN) is added tert-butyl nitrite (t-BuONO) (1.5 eq.) at room temperature.
-
The reaction mixture is stirred for 10-15 minutes.
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 eq.) is then added in one portion.
-
The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting aniline.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired pinacol ester as a solid.
3.3. Hydrolysis to this compound
-
The purified 2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is dissolved in a mixture of acetone and water.
-
A catalytic amount of a strong acid (e.g., HCl) is added.
-
The mixture is stirred at room temperature for 12-24 hours.
-
The acetone is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Data Presentation
The following table summarizes the key reagents in the proposed synthesis and their respective roles. Quantitative data such as reaction yield and specific conditions would need to be determined empirically.
| Reagent/Component | Molecular Formula | Role | Key Considerations |
| 2,6-Difluoro-3-nitroaniline | C₆H₄F₂N₂O₂ | Starting Material | Commercially available. |
| tert-Butyl nitrite (t-BuONO) | C₄H₉NO₂ | Diazotizing Agent | Should be handled with care as it is volatile and flammable. |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | Boron Source | Stable solid, but moisture-sensitive. |
| Acetonitrile (MeCN) | C₂H₃N | Solvent | Anhydrous conditions are recommended for the borylation step. |
| Hydrochloric Acid (HCl) | HCl | Catalyst (Hydrolysis) | Catalyzes the cleavage of the pinacol ester. |
Workflow Visualization
The following diagram illustrates the proposed synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide provides a comprehensive overview of a plausible and robust synthetic route to this compound. While a specific literature precedent for this exact transformation is not available, the proposed Sandmeyer-type borylation of 2,6-difluoro-3-nitroaniline is a well-established and reliable method for the synthesis of related arylboronic acids. The provided representative protocol and workflow diagram offer a solid foundation for researchers to develop a successful synthesis of this valuable compound. As with any synthetic procedure, optimization of reaction conditions will be key to achieving high yields and purity.
A Technical Guide to 2,6-Difluoro-3-nitrophenylboronic acid for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Reagent in Modern Medicinal Chemistry
This technical guide provides a comprehensive overview of 2,6-Difluoro-3-nitrophenylboronic acid, a valuable building block for researchers, scientists, and drug development professionals. This document details its commercial availability, key applications in chemical synthesis, and provides an exemplary experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Commercial Availability and Supplier Information
This compound is readily available from a number of commercial suppliers specializing in research chemicals. For researchers and procurement specialists, sourcing high-purity intermediates from a dependable manufacturer is critical for ensuring the reproducibility and success of preclinical and clinical research. The following table summarizes the offerings from prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| BLDpharm | BD217799 | ≥ 95% | Inquire for bulk |
| Acros Pharmatech | AC46738911 | ≥ 95% | Inquire for pricing |
| ChemUniverse | - | Inquire | Quote-based |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
| Property | Value |
| CAS Number | 1150114-28-5 |
| Molecular Formula | C₆H₄BF₂NO₄ |
| Molecular Weight | 202.91 g/mol |
| Appearance | Typically a solid |
| Purity | Generally ≥ 95% |
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are a cornerstone of modern medicinal chemistry, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
The unique substitution pattern of this compound makes it a particularly interesting building block for several reasons:
-
Fluorine Substitution: The presence of two fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule. Fluorine can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and pKa.
-
Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amine. This opens up a wide array of subsequent chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds.
-
Steric and Electronic Effects: The ortho-difluoro substitution pattern creates specific steric and electronic environments around the boronic acid moiety, which can influence the efficiency and regioselectivity of cross-coupling reactions.
While no specific signaling pathways have been directly attributed to this compound itself in the surveyed literature, its incorporation into larger molecules can be strategic for targeting various pathways implicated in disease. For instance, the resulting biaryl structures are common motifs in kinase inhibitors, which modulate signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, often dysregulated in cancer and inflammatory diseases.[1][2][3] The development of novel compounds using this building block could lead to the discovery of new modulators of these or other critical cellular signaling cascades.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling Reaction
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid with a similar substitution pattern. This protocol can serve as a starting point for the use of this compound, though optimization may be required for specific substrates.
Reaction: Coupling of an Aryl Halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME, THF/water mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Below is a graphical representation of a typical Suzuki-Miyaura coupling workflow.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.
Conclusion
This compound is a valuable and commercially accessible reagent for medicinal chemists and drug discovery professionals. Its unique electronic and steric properties, combined with the versatility of the nitro functional group, make it an attractive building block for the synthesis of novel and complex molecular architectures. The application of this reagent in robust and well-understood synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction will continue to facilitate the development of new therapeutic agents.
References
In-Depth Technical Guide to 2,6-Difluoro-3-nitrophenylboronic acid: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling protocols, and an overview of the applications of 2,6-Difluoro-3-nitrophenylboronic acid (CAS No. 1150114-28-5). The information is intended to equip researchers and drug development professionals with the necessary knowledge for the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a substituted aromatic boronic acid. The presence of two fluorine atoms and a nitro group on the phenyl ring influences its reactivity and potential applications, particularly in medicinal chemistry. While specific experimental data for some physical properties are limited, the following table summarizes key chemical identifiers.
| Property | Value | Source |
| CAS Number | 1150114-28-5 | [1][2] |
| Molecular Formula | C₆H₄BF₂NO₄ | [2] |
| Molecular Weight | 202.91 g/mol | [2] |
| Synonyms | (2,6-Difluoro-3-nitrophenyl)boronic acid | [1] |
Hazard Identification and Safety Precautions
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[1] The primary hazards are:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3) : May cause respiratory irritation.[1]
The following GHS hazard statements and precautionary statements apply:
| GHS Hazard Statements | |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
| GHS Precautionary Statements | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| P405 | Store locked up.[3] |
| P501 | Dispose of contents/container in accordance with local regulations.[3] |
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye/Face Protection : Chemical safety goggles or a face shield.[4]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[4]
-
Skin and Body Protection : A laboratory coat and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection : If dust is generated, a NIOSH-approved respirator for dusts should be used.[4]
Safe Handling Practices
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing dust.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep away from sources of ignition.[1]
-
Take measures to prevent the buildup of electrostatic charge.[1]
Storage Conditions
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
It is recommended to store the compound refrigerated.[1]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately:
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1]
-
In Case of Skin Contact : Immediately wash with soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Swallowed : Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards Arising from the Chemical : During a fire, irritating and toxic gases may be generated, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and boron oxides.[5]
-
Protective Equipment for Firefighters : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions : Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[4]
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Methods for Cleaning Up : Sweep up or vacuum up spillage and collect in a suitable container for disposal.[1]
Toxicological Information
Detailed toxicological studies for this compound are not available in the searched literature.[1] The toxicological properties have not been thoroughly investigated.[5] Therefore, it should be handled with the utmost care, assuming it may have uncharacterized toxic effects.
Experimental Protocols and Applications in Drug Development
Boronic acids are crucial reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates.[6]
General Workflow for Safe Handling in a Laboratory Setting
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Potential Reactivity and Decomposition Pathway
Boronic acids can undergo dehydration to form boroxines, which are cyclic trimers. While specific reactivity data for this compound is not available, the following diagram illustrates a potential decomposition pathway under thermal conditions or in the presence of a dehydrating agent.
Application in Suzuki-Miyaura Cross-Coupling
While a specific protocol for this compound was not found, a general procedure for a Suzuki-Miyaura coupling reaction involving a phenylboronic acid is as follows. This should be adapted and optimized for the specific substrates and desired product.
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific experimental conditions by a qualified chemist.
Objective: To couple an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) to the flask via syringe.
-
Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Disposal Considerations
Waste materials containing this compound should be treated as hazardous chemical waste.[1]
-
Solid Waste : Collect in a designated, labeled, and sealed container for hazardous solid waste.
-
Liquid Waste : Organic and aqueous waste streams from reactions and work-ups should be collected in separate, labeled hazardous waste containers.
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste.[7]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7]
All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
References
An In-depth Technical Guide to the Stability and Storage of 2,6-Difluoro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-Difluoro-3-nitrophenylboronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of synthesized materials. This document outlines the key factors influencing its stability, potential degradation pathways, and provides detailed protocols for its handling and stability assessment.
Core Concepts: Stability of Arylboronic Acids
This compound belongs to the arylboronic acid class of compounds, which are known for their utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, the carbon-boron bond is susceptible to cleavage under certain conditions, leading to degradation. The stability of arylboronic acids is primarily influenced by two main degradation pathways: protodeboronation and oxidation.
The substitution pattern on the aromatic ring significantly impacts the stability of the molecule. Electron-withdrawing groups, such as the nitro (-NO₂) and fluoro (-F) groups present in this compound, can influence the susceptibility of the C-B bond to cleavage. An ortho-nitro group, for instance, has been reported to potentially increase the oxidative stability of phenylboronic acid.[1]
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, it is imperative to adhere to proper storage and handling protocols.
Storage Conditions:
-
Temperature: Store refrigerated (2-8 °C).
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize exposure to moisture and oxygen.
-
Light: Protect from light.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust, vapor, mist, or gas.
-
Use only in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Opened containers must be carefully resealed and kept upright to prevent leakage.
Degradation Pathways
The primary degradation pathways for this compound are inferred from the known behavior of related arylboronic acids.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, with the boron group being replaced by a hydrogen atom. This reaction is often catalyzed by aqueous acidic or basic conditions. The electron-withdrawing nature of the fluoro and nitro substituents on this compound can influence its susceptibility to protodeboronation.
Figure 1: Generalized protodeboronation pathway of this compound.
Oxidative Degradation
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively published, the following table summarizes the general stability information gathered from safety data sheets and related literature.
| Parameter | Condition | Stability |
| Recommended Storage | Refrigerated (2-8 °C), dry, tightly sealed, protected from light. | Stable |
| Hazardous Decomposition | Under fire conditions. | Carbon monoxide, nitrogen oxides, hydrogen fluoride. |
Experimental Protocol: Stability Assessment via Forced Degradation Study
A forced degradation study can be conducted to identify potential degradation products and pathways, and to develop a stability-indicating analytical method. This protocol outlines a general approach using High-Performance Liquid Chromatography (HPLC).
Objective
To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the major degradation products.
Materials and Reagents
-
This compound
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC column (e.g., C18)
-
HPLC system with UV or PDA detector
Experimental Workflow
Figure 2: Experimental workflow for the forced degradation study of this compound.
Stress Conditions
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample and a solution of the sample to elevated temperatures (e.g., 60 °C).
-
Photolytic Degradation: Expose the solid sample and a solution of the sample to UV and visible light, as per ICH Q1B guidelines.
For each condition, a control sample (without the stressor) should be analyzed in parallel. Samples should be collected at various time points to monitor the progression of degradation.
HPLC Method
A reverse-phase HPLC method is generally suitable for the analysis of arylboronic acids and their degradation products.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) or PDA to monitor multiple wavelengths.
-
Injection Volume: 10 µL
The method should be capable of separating the parent compound from all major degradation products.
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration in a dry, dark, and inert environment. The primary potential degradation pathways are protodeboronation and oxidation, which can be influenced by factors such as pH, moisture, and the presence of oxidizing agents. For critical applications in research and drug development, it is advisable to perform stability assessments, such as forced degradation studies, to ensure the quality and integrity of the material. Proper handling and storage are paramount to maximizing the shelf-life and performance of this important synthetic building block.
References
hydrolytic stability of 2,6-Difluoro-3-nitrophenylboronic acid
An In-depth Technical Guide to the Hydrolytic Stability of 2,6-Difluoro-3-nitrophenylboronic Acid
For researchers, scientists, and professionals in drug development, understanding the chemical stability of reagents and building blocks is paramount. This compound is a valuable synthon in medicinal chemistry and materials science, owing to its unique electronic and structural features. However, like many arylboronic acids, its utility is intrinsically linked to its stability, particularly its resistance to hydrolysis, which can lead to undesired side reactions and product impurities. This guide provides a comprehensive overview of the factors governing the hydrolytic stability of arylboronic acids, with a specific focus on extrapolating these principles to this compound. Furthermore, it outlines a detailed experimental protocol to quantitatively assess its stability profile.
Core Principles of Arylboronic Acid Stability
The primary degradation pathway for arylboronic acids in aqueous media is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] The propensity for a given arylboronic acid to undergo protodeboronation is highly dependent on a variety of factors, including the electronic nature of the substituents on the aromatic ring, the pH of the solution, and the temperature.
The Mechanism of Protodeboronation
Protodeboronation can proceed through two distinct mechanisms: a general acid-catalyzed pathway and a specific base-catalyzed pathway.[1]
-
Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction is initiated by the protonation of the boronic acid, facilitating the cleavage of the C-B bond.
-
Base-Catalyzed Protodeboronation: In basic media, the boronic acid exists in equilibrium with its corresponding boronate anion ([ArB(OH)3]⁻). This boronate species is generally more susceptible to reaction with water, which acts as a proton source to effect C-B bond cleavage.[2] For many electron-deficient and ortho-substituted arylboronic acids, the base-catalyzed pathway is the dominant degradation route.[2]
Electronic Effects of Substituents
The electronic properties of the substituents on the phenyl ring play a crucial role in the stability of the arylboronic acid.
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring, such as nitro (-NO₂) and fluoro (-F) groups, generally increase the Lewis acidity of the boron atom. This makes the boronic acid more susceptible to nucleophilic attack by hydroxide ions, forming the reactive boronate anion and often accelerating base-catalyzed protodeboronation.[2]
-
Electron-Donating Groups (EDGs): Conversely, groups that donate electron density to the ring tend to stabilize the C-B bond, making the boronic acid more resistant to hydrolysis.
For This compound , the presence of two strongly electron-withdrawing fluorine atoms and a nitro group is expected to significantly decrease its hydrolytic stability, particularly in neutral to basic aqueous solutions.
The Influence of Ortho-Substituents
Substituents at the ortho position to the boronic acid group can exert unique steric and electronic effects.[3][4] In the case of this compound, the two ortho-fluorine atoms can influence the conformation of the boronic acid group and potentially participate in intramolecular interactions, further modulating its reactivity and stability. Ortho-halogen substituents have been observed to accelerate protodeboronation.[2]
Proposed Experimental Protocol for Determining Hydrolytic Stability
Given the absence of specific literature data, a systematic experimental study is required to quantify the . The following protocol outlines a robust approach using High-Performance Liquid Chromatography (HPLC), a common and reliable technique for stability studies.[5]
Materials and Instrumentation
-
Reagents: this compound, 2,6-difluoro-3-nitrobenzene (as a reference standard for the potential degradation product), HPLC-grade acetonitrile and water, phosphate and borate buffer salts, hydrochloric acid, and sodium hydroxide.
-
Instrumentation: A calibrated HPLC system with a UV detector, a thermostatically controlled column compartment, an analytical balance, a pH meter, and a temperature-controlled incubator or water bath.
Experimental Workflow
The overall workflow for the stability study is depicted below.
Caption: Experimental workflow for the hydrolytic stability study.
Detailed Procedure
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at a minimum of three different pH values, for example:
-
pH 2.0 (0.01 M HCl)
-
pH 7.4 (Phosphate Buffered Saline)
-
pH 10.0 (Borate Buffer)
-
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stability Study Initiation:
-
For each pH condition, add a small aliquot of the boronic acid stock solution to a known volume of the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Incubate the solutions at a controlled temperature (e.g., 25°C and an accelerated condition of 40°C).
-
-
Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Sample Analysis by HPLC:
-
Analyze the samples immediately using a validated stability-indicating HPLC method. An example method is provided in Table 1.
-
The method should be capable of separating the parent this compound from its expected protodeboronation product, 2,6-difluoro-3-nitrobenzene.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration.
-
Plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Hypothetical Data Presentation
The results of the stability study should be presented in a clear and concise manner. The following tables provide a template for how the quantitative data could be summarized.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Hypothetical Stability Data for this compound at 25°C
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 7.4) | % Remaining (pH 10.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.5 | 95.1 | 80.3 |
| 4 | 99.1 | 90.4 | 64.5 |
| 8 | 98.2 | 81.7 | 41.6 |
| 12 | 97.3 | 73.9 | 26.8 |
| 24 | 94.7 | 54.6 | 7.2 |
| 48 | 89.7 | 29.8 | <1.0 |
Table 3: Calculated Kinetic Parameters (Hypothetical)
| pH | Rate Constant, k (h⁻¹) | Half-life, t½ (hours) |
| 2.0 | 0.0023 | 301.3 |
| 7.4 | 0.0252 | 27.5 |
| 10.0 | 0.1105 | 6.3 |
Visualizing Relationships and Pathways
Understanding the underlying chemical processes and structural influences is key. The following diagrams illustrate these concepts.
Caption: General mechanisms of acid- and base-catalyzed protodeboronation.
Caption: Influence of substituents on the predicted stability of the title compound.
Conclusion
For any application in drug discovery or process development, it is imperative that this predicted instability is confirmed and quantified experimentally. The detailed protocol provided in this guide offers a robust framework for researchers to perform such a study, enabling the informed use of this versatile chemical building block and ensuring the quality and integrity of subsequent synthetic products.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Nitro Group's Influence on 2,6-Difluorophenylboronic Acid: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a nitro group to the 2,6-difluorophenylboronic acid scaffold significantly modulates its electronic properties and reactivity, offering both opportunities and challenges in synthetic chemistry. This in-depth technical guide explores the profound impact of the nitro substituent on the reactivity of 2,6-difluorophenylboronic acid, with a focus on its synthesis, and application in cross-coupling reactions. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in leveraging the unique characteristics of this versatile building block in drug discovery and materials science.
Electronic and Steric Landscape of Nitro-Substituted 2,6-Difluorophenylboronic Acid
The presence of two ortho-fluorine substituents on the phenyl ring already imparts distinct electronic and steric features to the boronic acid. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron center. However, they can also participate in p-π back-donation, which can partially offset this effect. The ortho positioning of these fluorine atoms creates significant steric hindrance around the boronic acid moiety.
The introduction of a nitro group further amplifies the electron-withdrawing nature of the aromatic ring through both a strong inductive effect (-I) and a powerful resonance effect (-M). This pronounced electron deficiency significantly impacts the reactivity of the boronic acid in several ways:
-
Increased Lewis Acidity: The cumulative electron-withdrawing effects of the two fluorine atoms and the nitro group render the boron atom highly electrophilic. This enhanced Lewis acidity can influence its interaction with bases and its rate of transmetalation in catalytic cycles.
-
Altered Nucleophilicity: While the boron center is more Lewis acidic, the overall electron-poor nature of the aromatic ring can decrease its nucleophilicity in certain reactions.
-
Modified Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the electronic nature of the boronic acid partner is a critical determinant of reaction efficiency. The strong electron-withdrawing character of the nitro-substituted 2,6-difluorophenylboronic acid can influence the rates of oxidative addition, transmetalation, and reductive elimination.
Synthesis of 2,6-Difluoro-3-nitrophenylboronic Acid
The synthesis of this compound typically involves a multi-step sequence starting from a readily available difluorinated precursor. A general synthetic workflow is outlined below.
Figure 1. Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common organic synthesis methodologies. Researchers should adapt and optimize the conditions based on their specific laboratory settings and safety protocols.
Step 1: Nitration of 1,3-Difluorobenzene
-
To a stirred solution of 1,3-difluorobenzene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-difluoronitrobenzene.
Step 2: Bromination of 2,6-Difluoronitrobenzene
-
To a solution of 2,6-difluoronitrobenzene in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Heat the mixture to 50-60 °C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture and pour it onto ice.
-
Extract the product with an organic solvent, wash with aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer and concentrate to give 1-bromo-2,6-difluoro-3-nitrobenzene.
Step 3: Borylation of 1-Bromo-2,6-difluoro-3-nitrobenzene
-
Dissolve 1-bromo-2,6-difluoro-3-nitrobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the temperature at -78 °C.
-
Stir the mixture for a period at -78 °C to allow for lithium-halogen exchange.
-
Add triisopropyl borate (B(O-iPr)3) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The reactivity of this compound in this reaction is influenced by its electronic and steric properties. The strong electron-withdrawing nature of the substituents can make the transmetalation step more facile. However, the steric hindrance from the two ortho-fluorine atoms can pose a challenge for the coupling with sterically demanding partners.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq.), the aryl halide coupling partner (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data on Reactivity
| Aryl Halide Partner | Substituent on Aryl Halide | Expected Yield (%) | Catalyst System | Base | Solvent |
| 4-Iodoanisole | Electron-donating (-OCH₃) | 85-95 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O |
| 4-Bromoacetophenone | Electron-withdrawing (-COCH₃) | 80-90 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O |
| 4-Chlorobenzonitrile | Electron-withdrawing (-CN) | 60-75 | Buchwald Ligand/Pd catalyst | K₃PO₄ | t-BuOH/H₂O |
| 2-Bromopyridine | Heteroaromatic | 75-85 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O |
| 1-Bromo-2-methylbenzene | Sterically hindered | 50-65 | SPhos/Pd(OAc)₂ | K₃PO₄ | Toluene |
Note: The yields presented are estimates and can vary significantly based on the specific reaction conditions, catalyst, ligand, base, and solvent used. Optimization is often necessary to achieve high yields, especially with more challenging substrates like aryl chlorides and sterically hindered partners.
Impact on Drug Development and Materials Science
The unique electronic and steric properties of this compound make it a valuable building block in several areas:
-
Medicinal Chemistry: The 2,6-difluorophenyl motif is present in numerous bioactive molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity. The nitro group can serve as a handle for further functionalization, for instance, through reduction to an amine, which can then be used to introduce a wide range of substituents. The electron-deficient nature of the ring can also be crucial for specific interactions with biological targets.
-
Materials Science: Arylboronic acids are key precursors in the synthesis of conjugated polymers and organic light-emitting diodes (OLEDs). The introduction of fluorine and nitro groups can tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting materials, influencing their optical and electronic characteristics.
Conclusion
The introduction of a nitro group onto the 2,6-difluorophenylboronic acid framework creates a highly versatile and reactive building block. The strong electron-withdrawing nature of the nitro group, in synergy with the ortho-fluorine atoms, significantly enhances the Lewis acidity of the boron center and modulates the electronic properties of the aromatic ring. While the steric hindrance posed by the ortho-substituents can present synthetic challenges, appropriate selection of catalysts, ligands, and reaction conditions can lead to high-yielding cross-coupling reactions. The ability to further transform the nitro group opens up a vast chemical space for the synthesis of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding for researchers to effectively utilize the unique reactivity of this compound in their synthetic endeavors.
The Strategic Application of 2,6-Difluoro-3-nitrophenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoro-3-nitrophenylboronic acid is a versatile synthetic building block with significant potential in medicinal chemistry. Its unique trifunctionalized structure, featuring a boronic acid moiety, ortho-difluoro substitution, and a nitro group, offers a strategic platform for the design and synthesis of novel therapeutic agents. The boronic acid group serves as a key pharmacophore for enzyme inhibition and a versatile handle for cross-coupling reactions. The presence of fluorine atoms can enhance crucial drug-like properties, including metabolic stability and binding affinity. Furthermore, the nitro group provides a synthetic handle for further molecular elaboration. This guide explores the potential applications of this compound, presenting hypothetical experimental protocols and conceptual workflows to stimulate further research and drug discovery efforts.
Introduction: The Promise of Functionalized Phenylboronic Acids
Boronic acids have emerged as indispensable tools in pharmaceutical research and development.[1][2] Their utility spans from being crucial intermediates in carbon-carbon bond formation, most notably the Suzuki-Miyaura coupling, to acting as key pharmacophores in approved drugs.[1][3] The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity.[4]
This compound combines these advantageous features. The difluoro substitution pattern can influence the conformation of derivative molecules and enhance their interactions with biological targets. The nitro group, a versatile functional group, can be readily reduced to an amine, providing a vector for further diversification of molecular scaffolds. This technical guide will delve into the prospective applications of this compound, offering a theoretical framework for its utilization in drug discovery programs.
Core Structural Features and Their Medicinal Chemistry Implications
The therapeutic potential of derivatives of this compound is rooted in its distinct structural components:
-
Boronic Acid Moiety : This group can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition.[4] This mechanism is exemplified by the proteasome inhibitor bortezomib.[1] It is also a cornerstone of the Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex biaryl structures.[3]
-
Difluoro Substitution : The two fluorine atoms flanking the boronic acid can significantly impact the molecule's properties. They are strong electron-withdrawing groups, which can modulate the pKa of the boronic acid and influence its reactivity and binding characteristics. Furthermore, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[5]
-
Nitro Group : The nitro group is a versatile synthetic handle. It can be reduced to an aniline, which can then be further functionalized through a variety of reactions, including amidation, sulfonylation, and reductive amination, allowing for the exploration of a broad chemical space. The strong electron-withdrawing nature of the nitro group also influences the electronic properties of the aromatic ring.[6]
Potential Therapeutic Applications
While specific biological activity data for derivatives of this compound are not extensively reported in publicly available literature, its structural features suggest potential applications in several therapeutic areas:
-
Enzyme Inhibition : The boronic acid "warhead" makes it a prime candidate for developing inhibitors of serine proteases, such as thrombin, trypsin, and chymotrypsin, which are implicated in various diseases.[5] It could also be explored for targeting other enzymes that have a serine or threonine in their active site.
-
Kinase Inhibitors : The phenylboronic acid scaffold can be elaborated to target the ATP-binding site of protein kinases, a major class of drug targets in oncology and inflammatory diseases. The difluoro-nitrophenyl core can serve as a foundation for building libraries of compounds for screening against various kinases.
-
Antibacterial Agents : Boron-containing compounds, including boronic acids, have shown promise as antibacterial agents.[7] For instance, vaborbactam is a cyclic boronic acid derivative that acts as a β-lactamase inhibitor.[1] Derivatives of this compound could be investigated for their potential to inhibit bacterial enzymes.
Hypothetical Experimental Protocols
The following protocols are representative examples of how this compound could be utilized in a medicinal chemistry workflow.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling this compound with an aryl halide to generate a biaryl scaffold.
Table 1: Reagents and Reaction Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Value |
| This compound | 1.2 equivalents |
| Aryl halide | 1.0 equivalent |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 equivalents |
| Base (e.g., K₂CO₃) | 2.0 equivalents |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group to an amine, a key step for further diversification.
Table 2: Reagents and Reaction Conditions for Nitro Group Reduction
| Reagent/Parameter | Quantity/Value |
| Nitro-biaryl compound | 1.0 equivalent |
| Reducing Agent (e.g., Iron powder) | 5.0 equivalents |
| Acid (e.g., NH₄Cl) | 3.0 equivalents |
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80 °C |
| Reaction Time | 4 hours |
Procedure:
-
Suspend the nitro-biaryl compound and iron powder in the ethanol/water solvent system.
-
Add the ammonium chloride and heat the mixture to 80 °C.
-
Stir vigorously for 4 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.
Conceptual Workflow for Drug Discovery
The following diagram illustrates a hypothetical workflow for the discovery of kinase inhibitors starting from this compound.
Caption: A hypothetical workflow for kinase inhibitor discovery.
Potential Mechanism of Action: Kinase Inhibition
Derivatives of this compound could be designed to interact with the hinge region of a kinase active site, a common binding motif for kinase inhibitors. The following diagram illustrates a conceptual binding model.
Caption: Conceptual binding model of a hypothetical inhibitor.
Structure-Activity Relationship (SAR) Logic
The development of potent and selective inhibitors would rely on systematic exploration of the structure-activity relationship. The following decision tree illustrates a simplified logic for SAR-guided optimization.
Caption: A simplified decision tree for SAR optimization.
Conclusion
This compound represents a promising starting point for the development of novel therapeutics. Its unique combination of a boronic acid, difluoro substituents, and a nitro group offers medicinal chemists a powerful platform for scaffold diversification and the fine-tuning of pharmacological properties. While further experimental validation is required, the conceptual frameworks presented in this guide highlight the significant potential of this building block in modern drug discovery. The strategic exploration of its chemistry is poised to unlock new avenues for the treatment of a wide range of diseases.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes | MDPI [mdpi.com]
- 7. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2,6-Difluoro-3-nitrophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol for the use of 2,6-Difluoro-3-nitrophenylboronic acid as a coupling partner. This particular boronic acid is an important building block in medicinal chemistry for the synthesis of complex aromatic compounds, often used to introduce fluorinated and nitrated phenyl moieties into target molecules. The presence of two electron-withdrawing fluorine atoms and a nitro group makes this substrate particularly challenging due to its susceptibility to protodeboronation under basic conditions.[4] Therefore, careful optimization of the reaction conditions is crucial for achieving high yields.
Data Presentation
The successful Suzuki-Miyaura coupling of this compound is dependent on the judicious selection of several key components. The following table summarizes these components and their typical roles in the reaction.
| Component | Examples | Role/Considerations | Typical Molar Equivalents |
| Aryl/Heteroaryl Halide | Aryl bromides, iodides, or chlorides | The electrophilic coupling partner. Reactivity order: I > Br > Cl. | 1.0 |
| Boronic Acid | This compound | The nucleophilic coupling partner. | 1.2 - 1.5 |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | The catalyst that facilitates the cross-coupling.[] Pre-catalysts that readily form the active Pd(0) species are often preferred for challenging substrates.[6] | 0.01 - 0.05 (1-5 mol%) |
| Ligand | PPh₃, PCy₃, SPhos, XPhos, RuPhos | Stabilizes the palladium catalyst and influences its reactivity.[6][7] Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[6] | 0.02 - 0.10 (2-10 mol%) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation.[8] Weaker bases are often preferred for substrates prone to protodeboronation.[6] | 2.0 - 3.0 |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF/H₂O | The reaction medium. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.[6][9] | - |
| Reaction Temperature | Room temperature to 110 °C | Influences reaction rate. Lower temperatures may be necessary to minimize decomposition of the boronic acid.[4][10] | - |
| Reaction Time | 30 minutes to 24 hours | Duration of the reaction, typically monitored by TLC or LC-MS. | - |
Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different substrates to achieve the best results.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.025 mmol, 1-2.5 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene, 5-10 mL)
-
Schlenk flask or similar reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to remove oxygen which can deactivate the palladium catalyst.[6]
-
Solvent Addition: Add the anhydrous and degassed solvent to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and the ligand to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (a lower temperature, such as 40-80 °C, is recommended initially to minimize protodeboronation of the electron-deficient boronic acid) and stir vigorously.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the experimental protocol.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6-Difluoro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3-nitrophenylboronic acid is a valuable reagent in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms and a nitro group on the phenyl ring significantly influences its reactivity, making it a unique building block for the synthesis of complex molecules. This document provides detailed protocols for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Additionally, its potential applications in drug discovery as a fragment for the development of enzyme inhibitors are discussed.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process: the formation of 2,6-difluorophenylboronic acid from 1-bromo-2,6-difluorobenzene, followed by regioselective nitration.
Step 1: Synthesis of 2,6-Difluorophenylboronic Acid
This protocol is adapted from a standard procedure for the synthesis of fluorinated phenylboronic acids via a Grignard reaction.
Reaction Scheme:
Figure 1: Synthesis of 2,6-Difluorophenylboronic acid.
Experimental Protocol:
| Parameter | Value/Description |
| Reactants | 1-bromo-2,6-difluorobenzene, Magnesium turnings, Trimethyl borate |
| Reagents | Dry Tetrahydrofuran (THF), 1 M Hydrochloric acid (HCl) |
| Equipment | Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, inert gas (Argon or Nitrogen) supply |
| Temperature | Reflux, then -78 °C to room temperature |
| Reaction Time | 2-3 hours for Grignard formation, 1 hour for borylation |
Procedure:
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 1-bromo-2,6-difluorobenzene (1.0 eq) in dry THF via the dropping funnel.
-
Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 1-bromo-2,6-difluorobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (1.5 eq) in dry THF via the dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,6-difluorophenylboronic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 2: Nitration of 2,6-Difluorophenylboronic Acid
This protocol is a general procedure for the nitration of a phenylboronic acid.
Reaction Scheme:
Figure 2: Nitration of 2,6-Difluorophenylboronic acid.
Experimental Protocol:
| Parameter | Value/Description |
| Reactants | 2,6-Difluorophenylboronic acid |
| Reagents | Fuming Nitric acid (HNO₃), Concentrated Sulfuric acid (H₂SO₄) |
| Equipment | Round-bottom flask, magnetic stirrer, ice bath |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-2 hours |
Procedure:
-
In a round-bottom flask, dissolve 2,6-difluorophenylboronic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, allowing for the introduction of the 2,6-difluoro-3-nitrophenyl moiety into various organic molecules. The electron-withdrawing nature of the substituents can influence the reaction conditions required for efficient coupling.
General Reaction Scheme:
Figure 3: Suzuki-Miyaura Cross-Coupling Reaction.
General Experimental Protocol:
| Parameter | Value/Description |
| Reactants | This compound (1.2 eq), Aryl or heteroaryl halide (1.0 eq) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%), or other suitable palladium catalysts |
| Base | K₂CO₃ (2.0 eq), Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/water, Toluene, or DMF |
| Equipment | Schlenk flask or sealed tube, magnetic stirrer, inert gas supply |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data for Suzuki-Miyaura Coupling Conditions:
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 |
| 3-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 8 | ~80-90 |
| 1-Iodonaphthalene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 90 | 16 | ~90-98 |
Note: Yields are estimates based on typical Suzuki-Miyaura reactions with similar substrates and may require optimization for specific cases.
Applications in Drug Discovery
The unique electronic properties of this compound make it an attractive building block in drug discovery.
-
Enzyme Inhibition: The boronic acid moiety is a well-known pharmacophore that can form reversible covalent bonds with the active site serine residues of proteases, making it a key component in the design of enzyme inhibitors. The fluorine and nitro substituents can modulate the pKa of the boronic acid and provide additional interactions with the target protein, potentially leading to enhanced potency and selectivity.
-
Scaffold for Library Synthesis: The nitro group can be readily reduced to an amine, which can then be further functionalized, allowing for the creation of diverse chemical libraries for high-throughput screening.
-
Metabolic Stability: The presence of fluorine atoms can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
Logical Workflow for Fragment-Based Drug Discovery:
Figure 4: Fragment-Based Drug Discovery Workflow.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis. The provided protocols offer a starting point for its preparation and utilization in Suzuki-Miyaura cross-coupling reactions. Its unique structural features also position it as a promising fragment for the development of novel therapeutics. Researchers are encouraged to optimize the described conditions for their specific applications to achieve the best results.
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,6-Difluoro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This methodology is of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. The incorporation of fluorine atoms and nitro groups into these structures can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.
2,6-Difluoro-3-nitrophenylboronic acid is a valuable building block for introducing a highly functionalized phenyl ring into target molecules. However, its use in Suzuki-Miyaura coupling can be challenging due to the inherent instability of polyfluorinated boronic acids, which are prone to protodeboronation under basic reaction conditions. Furthermore, the steric hindrance around the boron moiety and the electronic effects of the nitro group can influence the reaction efficiency.
These application notes provide detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The protocols are based on established methods for the coupling of unstable polyfluorophenylboronic acids, utilizing specialized palladium precatalysts and ligands to achieve high yields and reproducibility.
Palladium Catalyst Systems
The choice of the palladium catalyst and ligand is critical for the successful coupling of challenging substrates like this compound. Traditional catalysts such as Pd(PPh₃)₄ may prove ineffective. Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, have demonstrated superior performance in facilitating the coupling of sterically hindered and electronically demanding partners.
A highly effective approach involves the use of palladium precatalysts that rapidly generate the active Pd(0) species in situ. A notable example is a precatalyst developed by the Buchwald group, which utilizes the monodentate biarylphosphine ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). This system has been shown to be highly effective for the coupling of unstable polyfluorophenylboronic acids at or near room temperature, minimizing the decomposition of the boronic acid.[1][2]
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of structurally related polyfluorophenylboronic acids and nitro-substituted arylboronic acids with various coupling partners. This data is compiled from the literature and serves as a guide for expected outcomes.
| Entry | Aryl Halide/Triflate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O | rt | 0.5 | >95 | [1][2] |
| 2 | 4-Chlorotoluene | 2,6-Difluorophenylboronic acid | XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O | rt | 0.5 | 94 | [1] |
| 3 | 1-Bromo-4-tert-butylbenzene | 2,6-Difluorophenylboronic acid | XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O | rt | 0.5 | 96 | [1] |
| 4 | 4-Trifluoromethylphenyl triflate | 2,6-Difluorophenylboronic acid | XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O | rt | 0.5 | 92 | [1] |
| 5 | 1-Nitro-4-chlorobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | |
| 6 | 3-Bromopyridine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 16 | 78 |
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of unstable polyfluorophenylboronic acids.[1][2] It is recommended to perform initial small-scale reactions to optimize conditions for specific substrates.
Protocol 1: Room Temperature Coupling of this compound with Aryl/Heteroaryl Halides
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 precatalyst (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2-aminobiphenyl)palladium(II) methanesulfonate) (0.02 mmol, 2 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.5 mmol), and the XPhos Pd G2 precatalyst (0.02 mmol).
-
Seal the tube with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous, degassed THF (2 mL) to the tube via syringe.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Considerations
-
Protodeboronation: The primary side reaction is the cleavage of the C-B bond of the boronic acid. To minimize this, it is crucial to use a highly active catalyst system that promotes the cross-coupling at a rate significantly faster than the decomposition. Using a pre-catalyst that rapidly generates the active Pd(0) species is key.[1][2]
-
Inert Atmosphere: Maintaining a strict inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst. All solvents and reagents should be properly degassed.
-
Base: Potassium phosphate (K₃PO₄) is often a suitable base for these reactions, as it is effective at promoting transmetalation without being overly harsh, which could accelerate boronic acid decomposition.
-
Solvent: A mixture of an organic solvent like THF or dioxane and water is commonly used. The aqueous phase is necessary to dissolve the base and facilitate the transmetalation step.
-
Nitro Group: The electron-withdrawing nitro group on the boronic acid can influence its reactivity. While generally well-tolerated in Suzuki couplings, in some cases, it may require slightly adjusted reaction conditions. If yields are low, screening different bases or slightly elevated temperatures (e.g., 40-50 °C) may be beneficial.
By following these protocols and considering the key reaction parameters, researchers can effectively utilize this compound as a valuable building block in the synthesis of novel compounds for drug discovery and development.
References
Application Notes and Protocols for Base Selection in Suzuki Coupling with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the electronic nature of the coupling partners significantly influences the reaction's success. Electron-deficient boronic acids, in particular, present a unique set of challenges primarily due to their decreased nucleophilicity and increased susceptibility to protodeboronation, a common side reaction where the boronic acid is replaced by a hydrogen atom.[1] The judicious selection of a base is therefore critical to mitigate these challenges and achieve high yields.
The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation with the palladium catalyst.[2] The choice of base can also influence the rate of reaction and the stability of the catalyst and substrates. This document provides a comprehensive guide to selecting the appropriate base for Suzuki coupling reactions involving electron-deficient boronic acids, supported by comparative data and detailed experimental protocols.
Challenges with Electron-Deficient Boronic Acids
Electron-deficient boronic acids are prone to protodeboronation, especially in the presence of strong bases and water.[1] This side reaction consumes the boronic acid, leading to reduced product yields. Additionally, the reduced nucleophilicity of electron-deficient boronic acids can lead to slower reaction rates. Therefore, the selection of a base must balance the need for sufficient activation of the boronic acid with the minimization of undesired side reactions.
Comparative Performance of Different Bases
The choice of base is highly dependent on the specific substrates and reaction conditions. While a universal "best" base does not exist, a systematic comparison of commonly used bases can provide valuable guidance. The following table summarizes the performance of various bases in a representative Suzuki-Miyaura coupling reaction. While this specific example involves a sterically hindered boronic acid, the trends in reactivity offer valuable insights for couplings with electron-deficient boronic acids.
| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| Na₂CO₃ | Benzene/H₂O | 80 | 48 | 84 | Slower reaction, significant protodeboronation observed.[3] |
| K₃PO₄ | DME/H₂O | 80 | 4 | 70 | Moderate reaction rate.[3] |
| NaOH | DME/H₂O | 80 | 4 | 95 | Strong base, significantly accelerates the reaction.[3] |
| Ba(OH)₂ | DME/H₂O | 80 | 4 | 99 | Very strong base, provides excellent yield with a faster reaction time.[3] |
| Cs₂CO₃ | Dioxane | 100 | - | Often superior but more costly.[4] | |
| K₂CO₃ | Dioxane/H₂O | 100 | - | Common and reliable choice. |
Note: DME = Dimethoxyethane
Base Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate base for the Suzuki coupling of electron-deficient boronic acids.
Caption: A decision-making workflow for selecting a suitable base.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of an electron-deficient boronic acid with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Electron-deficient arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, electron-deficient arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Sensitive Substrates using a Milder Base (K₂CO₃)
Materials:
-
Aryl bromide with base-sensitive functional group (1.0 mmol, 1.0 equiv)
-
Electron-deficient arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (10 mL)
-
Degassed Ethanol (2 mL)
-
Degassed Water (2 mL)
Procedure:
-
In a flame-dried round-bottom flask, dissolve the aryl bromide, electron-deficient arylboronic acid, and potassium carbonate in the degassed solvent mixture.
-
Purge the solution with an inert gas for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction to 80 °C and stir until the starting material is consumed as indicated by TLC or LC/MS.
-
Cool the reaction to ambient temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the residue by column chromatography.
Conclusion
The successful Suzuki-Miyaura coupling of electron-deficient boronic acids is highly contingent on the appropriate selection of the base. While stronger bases can accelerate the reaction, they also increase the risk of protodeboronation. Milder bases, such as potassium phosphate and potassium carbonate, are often a good starting point for these challenging substrates. For particularly sensitive substrates or when protodeboronation is a significant issue, the use of boronic esters in conjunction with an appropriate base can be an effective strategy. Careful consideration of the substrate's electronic properties and functional group tolerance, along with systematic optimization of the reaction conditions, will enable researchers to effectively utilize electron-deficient boronic acids in the synthesis of complex molecules.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
Application Notes and Protocols: Solvent Effects in Suzuki Reactions of 2,6-Difluoro-3-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials.[1] The reaction's efficiency is highly dependent on several parameters, including the choice of catalyst, ligand, base, and solvent. For challenging substrates like 2,6-Difluoro-3-nitrophenylboronic acid, which is both sterically hindered and electronically deactivated, careful optimization of reaction conditions is critical for achieving high yields.
This document provides a detailed guide to understanding and optimizing the solvent effects for Suzuki reactions involving this compound. It includes a summary of expected solvent performance, a detailed experimental protocol based on best practices for analogous compounds, and visual workflows to aid in experimental setup.
The Role of the Solvent in Suzuki-Miyaura Coupling
Solvents play a multifaceted role in the Suzuki-Miyaura catalytic cycle. They are responsible for:
-
Solubilizing Reactants: Ensuring that the aryl halide, boronic acid, base, and catalyst are sufficiently dissolved to participate in the reaction.
-
Stabilizing Catalytic Species: The polarity of the solvent can influence the stability and reactivity of the palladium catalyst intermediates.[2]
-
Modulating Base Activity: The choice of solvent can affect the solubility and strength of the base, which is crucial for the activation of the boronic acid in the transmetalation step.[3][4]
-
Influencing Reaction Rate and Selectivity: In some cases, solvent choice can dramatically alter the reaction rate and even the chemoselectivity of the coupling.[2]
For polyfluorophenylboronic acids, which are known to be susceptible to protodeboronation (decomposition) under basic conditions, the reaction kinetics are crucial. A fast and efficient catalytic system is necessary to ensure the desired cross-coupling outcompetes the degradation of the starting material.[5]
Data Presentation: Expected Solvent Performance
| Solvent System | Type | Expected Performance & Rationale | Potential Issues | Citations |
| THF / H₂O | Polar Aprotic / Protic | Highly Recommended. Often provides a good balance of solubility for both organic substrates and inorganic bases. The presence of water can accelerate the reaction. This system is proven effective for the rapid coupling of unstable 2,6-difluorophenylboronic acid. | Precise water ratio can be critical. Excess water may promote protodeboronation. | [5] |
| Dioxane / H₂O | Polar Aprotic / Protic | Good. A very common and effective solvent system for a wide range of Suzuki couplings. Dioxane's higher boiling point allows for higher reaction temperatures if needed. | Dioxane can be difficult to remove and is a peroxide-former. | [6] |
| DMF / H₂O | Polar Aprotic / Protic | Fair to Good. DMF is a highly polar solvent that can enhance the solubility of reactants and catalyst activity. It has been shown to be effective in couplings involving fluorinated substrates. | High boiling point can make product isolation difficult. Potential for side reactions at high temperatures. | [2][7] |
| Toluene / H₂O | Apolar / Protic | Fair. A biphasic system that is effective for many Suzuki couplings. Less polar nature may be suboptimal for the highly polar substrates and intermediates in this specific reaction. | May result in slower reaction rates compared to more polar solvents. Requires vigorous stirring. | [4] |
| Alcohols (e.g., Isopropanol, n-Butanol) | Polar Protic | Variable. Can be effective, particularly for promoting catalyst activity. However, the protic nature may increase the rate of undesired protodeboronation of the sensitive boronic acid. | Increased risk of boronic acid decomposition. | [8] |
| Acetonitrile (ACN) / H₂O | Polar Aprotic / Protic | Variable to Good. A polar aprotic solvent that can be effective. A mixture of water and acetonitrile has been used for mild, aqueous Suzuki couplings at low temperatures. | Performance can be highly substrate-dependent. | [9] |
Experimental Protocols
This protocol is adapted from a highly successful method developed for the fast Suzuki-Miyaura coupling of unstable polyfluorophenylboronic acids, which are close structural analogs to the target substrate.[5]
General Protocol for the Suzuki-Miyaura Coupling of this compound
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), aqueous solution (0.5 M, 4 mL)
-
Tetrahydrofuran (THF), degassed (2 mL)
-
Reaction vessel (e.g., 10 mL microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol) and this compound (1.5 mmol).
-
Catalyst Addition: Add the palladium precatalyst (0.02 mmol) to the vessel.
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed THF (2 mL) via syringe.
-
Base Addition: Add the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., room temperature or 40 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the potential instability of the boronic acid, reactions are often complete within 30 minutes to 2 hours.[5]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Mandatory Visualizations
Logical Relationship: Key Factors in Suzuki Coupling Optimization
The following diagram illustrates the interconnected parameters that must be considered when optimizing a Suzuki-Miyaura reaction for a challenging substrate.
Caption: Interplay of key parameters for optimizing Suzuki coupling reactions.
Experimental Workflow: Suzuki-Miyaura Protocol
This diagram outlines the step-by-step workflow for setting up the Suzuki-Miyaura cross-coupling reaction as described in the protocol.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Utility of 2,6-Difluoro-3-nitrophenylboronic Acid in Modern C-N Cross-Coupling Reactions
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Arylamines are privileged structures found in a vast array of pharmaceuticals and bioactive molecules. Consequently, the development of robust and versatile methods for their synthesis is of paramount importance. 2,6-Difluoro-3-nitrophenylboronic acid is a valuable and versatile building block for the synthesis of complex organic molecules.[1] Its unique trifunctional structure—featuring a reactive boronic acid moiety, electron-withdrawing fluorine atoms, and a synthetically malleable nitro group—offers multiple avenues for constructing intricate molecular architectures.
The fluorine atoms can enhance crucial drug-like properties such as metabolic stability and binding affinity.[1][2] The nitro group can serve as a precursor to an amine or be utilized directly in reductive amination protocols. The boronic acid group is a key functional handle for transition-metal-catalyzed cross-coupling reactions, enabling the efficient formation of C-N bonds.[3] This document outlines key applications and detailed protocols for employing this compound in various C-N cross-coupling strategies.
Key C-N Coupling Strategies
Two primary strategies can be envisioned for forming C-N bonds using this compound:
-
Traditional Cross-Coupling with N-H Compounds: In this approach, the boronic acid couples with an external amine, amide, or heterocycle. The most prominent methods are the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination.[4][5][6] These reactions are valued for their broad substrate scope and functional group tolerance. The Chan-Lam coupling is particularly notable for its often mild reaction conditions, which can be conducted at room temperature and open to the air.[5][7]
-
Reductive Cross-Coupling of the Nitro Group: A more modern and complementary approach involves the reductive coupling of the nitro group itself with a boronic acid coupling partner.[8][9] This strategy is powerful as it uses the nitroarene as the nitrogen source, offering a different disconnection approach for retrosynthetic analysis.[10][11] Recent advancements have established efficient catalytic systems, often using copper or main-group elements like phosphorus, to drive this transformation.[9][11]
Data Presentation: Comparative Overview of C-N Cross-Coupling Conditions
The following table summarizes typical experimental conditions for the major C-N cross-coupling reactions applicable to arylboronic acids. These serve as a starting point for optimization when using this compound.
| Reaction Type | Catalyst | Typical Ligand(s) | Typical Base(s) | Solvent(s) | Temperature | Key Features |
| Chan-Lam Coupling | Cu(OAc)₂, CuI, etc. (10-20 mol%) | Pyridine, Phenanthroline derivatives | K₂CO₃, Et₃N, Pyridine | Dichloromethane (DCM), Methanol (MeOH), Toluene | Room Temp. to 80 °C | Often air-tolerant; couples with amines, amides, alcohols.[4][5][12] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Biarylphosphines (e.g., XPhos, SPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | 80-110 °C | Broad scope for amines and aryl halides; less common for boronic acids.[6] |
| Reductive C-N Coupling | CuI (2-10 mol%) or P-based catalyst | Diphosphines (e.g., DPPB) | Not always required | Dibutyl ether, m-Xylene | 100-120 °C | Uses nitro group as N-source; requires a reductant (e.g., PhSiH₃).[9][11] |
Experimental Workflows and Protocols
The general workflow for performing a C-N cross-coupling reaction involves careful preparation, execution under an inert atmosphere (especially for palladium- and phosphorus-catalyzed reactions), and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. marmacs.org [marmacs.org]
- 8. Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intermolecular Reductive C-N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV=O Catalysis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2,6-Difluoro-3-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3-nitrophenylboronic acid is a key building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid moiety for cross-coupling reactions, a nitro group for further functionalization, and ortho-difluoro substitution for modulating electronic properties, makes it a valuable synthon. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on a directed ortho-metalation approach. The protocols are designed to be adaptable for laboratory-scale (grams) to pilot-plant-scale (kilograms) production.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process starting from 1,3-difluorobenzene. The first step involves the nitration of 1,3-difluorobenzene to produce the key intermediate, 1,3-difluoro-2-nitrobenzene. The second step is a directed ortho-metalation of this intermediate, followed by borylation to yield the final product. The fluorine atom at the 2-position and the nitro group at the 3-position cooperatively direct the lithiation to the 6-position.
Figure 1: Overall synthetic pathway for this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for the Synthesis of 1,3-Difluoro-2-nitrobenzene
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material | 1,3-Difluorobenzene | 1,3-Difluorobenzene |
| Reagents | Fuming HNO₃, Conc. H₂SO₄ | Fuming HNO₃, Conc. H₂SO₄ |
| Reaction Temperature | 0-10 °C | 0-15 °C |
| Reaction Time | 2 hours | 4 hours |
| Work-up | Aqueous quench, extraction | Aqueous quench, extraction |
| Purification | Fractional distillation | Fractional distillation |
| Typical Yield | 80-90% | 75-85% |
| Purity (GC-MS) | >98% | >98% |
Table 2: Summary of Reaction Parameters and Yields for the Synthesis of this compound
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material | 1,3-Difluoro-2-nitrobenzene | 1,3-Difluoro-2-nitrobenzene |
| Base | Lithium diisopropylamide (LDA) | Lithium diisopropylamide (LDA) |
| Borylating Agent | Triisopropyl borate | Triisopropyl borate |
| Reaction Temperature | -78 °C | -70 to -78 °C |
| Reaction Time | 3 hours | 5 hours |
| Work-up | Acidic hydrolysis | Acidic hydrolysis |
| Purification | Recrystallization/Slurry wash | Recrystallization |
| Typical Yield | 65-75% | 60-70% |
| Purity (HPLC) | >99% | >99% |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 1,3-Difluoro-2-nitrobenzene
Materials:
-
1,3-Difluorobenzene
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling bath (chiller)
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere (e.g., nitrogen).
-
Acid Mixture Preparation: In a separate vessel, carefully add concentrated sulfuric acid to fuming nitric acid at 0 °C.
-
Reaction: Cool the reactor containing 1,3-difluorobenzene to 0 °C. Slowly add the pre-cooled acid mixture via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-10 °C for 2 hours. Monitor the reaction progress by GC-MS.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under vacuum to obtain 1,3-difluoro-2-nitrobenzene as a pale yellow oil.
Figure 2: Workflow for the synthesis of 1,3-Difluoro-2-nitrobenzene.
Protocol 2: Scale-Up Synthesis of this compound
Materials:
-
1,3-Difluoro-2-nitrobenzene
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and multiple addition funnels
-
Low-temperature cooling bath (cryostat)
-
Cannula for reagent transfer
-
Filter reactor or large Büchner funnel
-
Vacuum oven
Procedure:
-
Reactor Setup: Set up a dry, inerted (nitrogen atmosphere) jacketed glass reactor.
-
LDA Preparation: In the reactor, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi via cannula, maintaining the temperature below -70 °C. Stir for 30 minutes to generate the LDA solution.
-
Lithiation: Slowly add a solution of 1,3-difluoro-2-nitrobenzene in anhydrous THF to the LDA solution at -78 °C. Stir the resulting dark-colored solution for 2 hours at this temperature.
-
Borylation: Slowly add triisopropyl borate to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature overnight. Cool the mixture to 0 °C and slowly add aqueous HCl to quench the reaction and hydrolyze the borate ester.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by slurring in a minimal amount of a suitable solvent to remove impurities. Dry the purified product under vacuum.
Figure 3: Workflow for the synthesis of this compound.
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and requires careful temperature control to avoid runaway reactions and the formation of dinitro byproducts. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Perform the reaction in a well-ventilated fume hood.
-
Lithiation: Organolithium reagents such as n-BuLi are pyrophoric and react violently with water and air.[1][2] All manipulations must be carried out under a strict inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.[1] Ensure that a suitable fire extinguisher (Class D for metal fires) is readily accessible. Do not work alone when handling large quantities of organolithium reagents.[2]
-
General Precautions: Always wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all chemicals before use. Ensure that emergency equipment, such as safety showers and eyewash stations, is accessible.[1]
Conclusion
The provided protocols offer a robust and scalable method for the synthesis of this compound. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for achieving high yields and purity. The directed ortho-metalation strategy is highly regioselective and provides a reliable route to this valuable building block for drug discovery and materials science applications. Adherence to strict safety protocols is paramount, especially when handling hazardous reagents at a larger scale.
References
Protecting Group Strategies for 2,6-Difluoro-3-nitrophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of 2,6-Difluoro-3-nitrophenylboronic acid. The presence of strong electron-withdrawing fluorine and nitro groups on the phenyl ring significantly influences the reactivity and stability of the boronic acid functionality. This necessitates the use of robust and carefully selected protecting group strategies to ensure successful multi-step synthetic campaigns.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. However, the boronic acid moiety is susceptible to various reactions, including protodeboronation, oxidation, and formation of boroxines, particularly under harsh reaction conditions.[1] The electron-deficient nature of the aromatic ring in the target molecule exacerbates this instability. Therefore, protection of the boronic acid group is often a critical step to ensure the successful synthesis of complex molecules.
This application note focuses on the use of the pinacol ester as a protecting group, which is one of the most common and effective strategies for arylboronic acids.[1] We provide detailed protocols for both the protection of this compound to form its pinacol ester and for the subsequent deprotection to regenerate the free boronic acid. Given the electron-deficient nature of the substrate, milder deprotection methods are highlighted to avoid degradation of the target molecule.
Protecting Group Strategy Overview
A successful protecting group strategy for this compound should involve a protecting group that is stable under a wide range of reaction conditions and can be removed selectively under mild conditions. The pinacol boronate ester fulfills these requirements, offering enhanced stability towards purification techniques like silica gel chromatography.[1]
The overall workflow for the protection and deprotection is illustrated below:
Caption: General workflow for the protection and deprotection of this compound.
Experimental Protocols
Protection of this compound with Pinacol
This protocol describes the formation of the pinacol ester of this compound. The reaction proceeds via a dehydration reaction between the boronic acid and pinacol.
Materials:
-
This compound
-
Pinacol
-
Toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Add pinacol (1.1 - 1.5 eq) to the flask.
-
Add a sufficient amount of toluene to dissolve the starting materials upon heating and to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting boronic acid is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound pinacol ester.
Quantitative Data Summary (Typical Ranges):
| Parameter | Value | Reference |
| Yield | 80-95% | General procedure for arylboronic acids |
| Reaction Time | 2-12 hours | Dependent on scale and efficiency of water removal |
| Temperature | Reflux of Toluene (~111 °C) | Standard azeotropic dehydration |
Deprotection of this compound Pinacol Ester
Due to the electron-withdrawing nature of the substituents, harsh acidic or basic hydrolysis for deprotection is not recommended as it may lead to protodeboronation or other side reactions. Two milder, two-step deprotection protocols are provided below.
This method involves the conversion of the pinacol ester to a stable potassium trifluoroborate salt, which is then hydrolyzed under mild conditions.[2]
Caption: Deprotection workflow via a trifluoroborate intermediate.
Protocol:
Step 1: Formation of the Potassium Trifluoroborate Salt
-
Dissolve the this compound pinacol ester (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq).
-
Stir the mixture at room temperature for 1-4 hours.
-
Remove the organic solvent under reduced pressure.
-
The resulting solid potassium trifluoroborate salt can be collected by filtration, washed with a cold solvent (e.g., cold water or acetone), and dried.
Step 2: Hydrolysis of the Trifluoroborate Salt
-
Suspend the potassium trifluoroborate salt in a mixture of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Add a mild acid such as aqueous HCl (1 M) or silica gel and stir vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the trifluoroborate is consumed.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the this compound.
Quantitative Data Summary (Typical Ranges):
| Parameter | Step 1 Yield | Step 2 Yield | Overall Yield |
| Yield | 85-98% | 90-99% | 76-97% |
This method involves the transesterification of the pinacol ester with diethanolamine to form a stable adduct, which is then hydrolyzed under mild acidic conditions.[3][4]
Caption: Deprotection workflow via a diethanolamine intermediate.
Protocol:
Step 1: Formation of the Diethanolamine Adduct
-
Dissolve the this compound pinacol ester (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.
-
Add diethanolamine (1.1-1.2 eq) to the solution.
-
A white precipitate of the diethanolamine adduct should form. Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Collect the precipitate by filtration, wash with the solvent used for the reaction, and dry under vacuum.
Step 2: Hydrolysis of the Diethanolamine Adduct
-
Suspend the diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1 M HCl).
-
Stir the mixture vigorously at room temperature until the solid dissolves and the reaction is complete (as monitored by TLC or HPLC).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the this compound.
Quantitative Data Summary (Typical Ranges):
| Parameter | Step 1 Yield | Step 2 Yield | Overall Yield |
| Yield | 90-99% | 90-99% | 81-98% |
Conclusion
The protection of this compound as its pinacol ester is a robust strategy that facilitates its use in multi-step synthesis. The electron-deficient nature of this substrate requires careful consideration during the deprotection step. The two-step deprotection protocols via trifluoroborate or diethanolamine intermediates offer mild and efficient alternatives to direct hydrolysis, minimizing the risk of product degradation. The choice between these two methods may depend on the compatibility of other functional groups present in the molecule. These detailed protocols provide a reliable guide for researchers working with this and structurally related electron-deficient arylboronic acids.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,6-Difluoro-3-nitrophenylboronic Acid Utilizing Buchwald Ligands
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for performing Suzuki-Miyaura cross-coupling reactions with the challenging substrate, 2,6-Difluoro-3-nitrophenylboronic acid. Due to the limited specific literature on this exact compound, this guide is built upon established principles for coupling sterically hindered and electron-deficient substrates. It offers recommended starting points for ligand and condition screening, detailed experimental protocols, and representative data to guide methodology development.
Introduction: Overcoming the Challenges of a Demanding Substrate
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds. However, the efficiency of this reaction is highly dependent on the steric and electronic properties of the coupling partners. This compound presents a significant challenge due to a combination of unfavorable characteristics:
-
Steric Hindrance: The two ortho-fluoro substituents create significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.
-
Electronic Effects: The strong electron-withdrawing nature of the nitro group and the fluoro substituents deactivates the arylboronic acid, potentially slowing down the transmetalation process.
To overcome these obstacles, the use of highly active catalyst systems is essential. The palladium precatalysts and bulky, electron-rich phosphine ligands developed by Professor Stephen L. Buchwald's group are specifically designed to promote couplings with such demanding substrates. These ligands enhance the rates of both oxidative addition and reductive elimination and, crucially, facilitate the challenging transmetalation step.
This note provides a framework for selecting the optimal Buchwald ligand and reaction conditions for the successful coupling of this compound with various aryl and heteroaryl halides.
Recommended Catalysts and Ligands
For sterically hindered and electron-deficient boronic acids, ligands that are both bulky and electron-rich are required. The following Buchwald ligands, in combination with a suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or as commercially available precatalysts (e.g., G3 or G4 precatalysts), are recommended for initial screening.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often the first choice for sterically demanding couplings due to its large steric profile.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The ortho-methoxy groups provide electron-donating character that can accelerate reductive elimination. It is highly effective for a broad range of substrates.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos but with bulkier isopropoxy groups, offering a different steric and electronic profile that can be beneficial in challenging cases.
The use of palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) is highly recommended as they are highly active, stable to air and moisture, and ensure a 1:1 ligand-to-palladium ratio, leading to more reproducible results.
Data Presentation: Representative Screening Data
The following tables present illustrative data for a hypothetical screening of the Suzuki-Miyaura coupling between a generic aryl bromide (Ar-Br) and this compound. This data is intended to serve as a guide for expected trends during experimental optimization.
Reaction Scheme:
Table 1: Screening of Buchwald Ligands and Bases
| Entry | Buchwald Ligand | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) [a] |
| 1 | XPhos | K₃PO₄ | Dioxane | 100 | 12 | 75-85 |
| 2 | SPhos | K₃PO₄ | Dioxane | 100 | 12 | 80-90 |
| 3 | RuPhos | K₃PO₄ | Dioxane | 100 | 12 | 85-95 |
| 4 | XPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 60-70 |
| 5 | SPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 65-75 |
| 6 | RuPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 70-80 |
| 7 | RuPhos | K₂CO₃ | Dioxane | 100 | 12 | 40-50 |
[a] Representative yields based on LC-MS or ¹H NMR analysis for a non-challenging aryl bromide. Actual yields will vary based on the specific coupling partner.
Table 2: Solvent and Temperature Optimization with RuPhos Ligand
| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) [a] |
| 1 | K₃PO₄ | Dioxane | 100 | 12 | 85-95 |
| 2 | K₃PO₄ | Toluene | 110 | 12 | 80-90 |
| 3 | K₃PO₄ | 2-MeTHF | 80 | 12 | 75-85 |
| 4 | K₃PO₄ | CPME | 100 | 12 | 80-90 |
| 5 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 70-80 |
[a] Representative yields based on LC-MS or ¹H NMR analysis.
Experimental Protocols
This section provides a detailed, generalized protocol for screening and optimizing the coupling of an aryl/heteroaryl halide with this compound.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 1–3 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, 2-MeTHF)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Protocol for a Small-Scale Screening Reaction (0.1 mmol scale):
-
Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), the chosen palladium precatalyst (e.g., RuPhos Pd G3, 0.002 mmol, 2 mol%), and the base (e.g., powdered, anhydrous K₃PO₄, 0.2 mmol, 2.0 equiv) to a reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., Dioxane, 1.0 mL) to the vial.
-
Sealing and Heating: Seal the vial tightly with a screw cap. If not in a glovebox, purge the headspace with inert gas for 2-3 minutes. Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Reaction Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by taking small aliquots and analyzing them by LC-MS, TLC, or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate, 10 mL).
-
Add water (10 mL) and mix thoroughly.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the desired biaryl product.
Visualizations: Diagrams of Key Processes
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for reaction setup and purification.
Caption: A decision tree for selecting an appropriate Buchwald ligand.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2,6-Difluoro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] These motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The use of highly functionalized building blocks like 2,6-difluoro-3-nitrophenylboronic acid allows for the introduction of key pharmacophores. The ortho-difluoro substitution can significantly influence the conformation and electronic properties of the resulting biaryl products, while the nitro group serves as a versatile handle for further synthetic transformations, such as reduction to an amine.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to drastically reduced reaction times, improved yields, and enhanced reproducibility.[1][2] By utilizing microwave energy, reaction times can be shortened from hours to minutes, which is particularly advantageous when working with substrates that may be prone to decomposition under prolonged thermal conditions.[1]
These application notes provide a comprehensive guide and detailed protocols for performing the microwave-assisted Suzuki coupling of this compound with various aryl halides.
Challenges and Considerations
The Suzuki coupling of this compound presents unique challenges due to the electronic and steric nature of the substrate:
-
Electronic Effects: The presence of three electron-withdrawing groups (two fluorine atoms and a nitro group) can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle.
-
Steric Hindrance: The two fluorine atoms ortho to the boronic acid group create significant steric bulk, which can impede the approach of the palladium catalyst and hinder the coupling process.
-
Substrate Stability: Highly fluorinated boronic acids can sometimes exhibit low reactivity or be prone to decomposition under harsh reaction conditions.
Careful optimization of the catalyst system, base, solvent, and microwave parameters is therefore crucial for a successful coupling.
Data Presentation: Reaction Parameters and Yields
The following tables summarize representative conditions and expected yields for microwave-assisted Suzuki-Miyaura coupling reactions of structurally similar or challenging boronic acids. These conditions, compiled from various literature sources, may require optimization for the specific coupling of this compound.
Table 1: Coupling of Functionalized Boronic Acids with Various Aryl Halides under Microwave Irradiation
| Entry | Boronic Acid | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 2-Nitrophenylboronic Acid | 5-Bromoindole | Pd/SPhos (5) | K₂CO₃ (3) | Water/Acetonitrile | 150 | 15 | >95 |
| 2 | Phenylboronic Acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 20 | 80 |
| 3 | 4-Methoxyphenylboronic Acid | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (2) | Ethanol/H₂O (4:1) | 135 | 40 | 70-80 |
| 4 | 3,4-Dichlorophenylboronic Acid | Aryl Perfluorooctylsulfonate | [Pd(dppf)Cl₂] (10) | K₂CO₃ (2) | Toluene/Acetone/H₂O (4:4:1) | 130 | 10 | 85-95 |
| 5 | Phenylboronic Acid | 2-Chlorobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Acetonitrile | 140 | 15 | 70-80 |
Table 2: Influence of Catalyst, Base, and Solvent on Microwave-Assisted Suzuki Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (min) | General Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100-120 | 15-30 | A standard, often effective system for a range of substrates.[3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Acetonitrile or Dioxane | 120-150 | 10-20 | Bulky, electron-rich phosphine ligands are often superior for hindered substrates. |
| [Pd(dppf)Cl₂] | dppf | Cs₂CO₃ | DMF or DME | 120-140 | 10-20 | A robust catalyst, often used for challenging couplings. |
| Pd EnCat™ | None | Bu₄NOAc | Ethanol | 120 | 10-20 | An encapsulated palladium catalyst that can simplify workup.[4] |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific aryl halide coupling partners.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system (the reaction should be at a concentration of approximately 0.1 - 0.5 M).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[5] The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Optimized Conditions for a Sterically Hindered Aryl Bromide
Materials:
-
This compound (1.5 equiv.)
-
Sterically hindered aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene) (1.0 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3 equiv.)
-
Anhydrous, degassed 1,4-dioxane
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
In a microwave vial, combine Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the sterically hindered aryl bromide and this compound.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for 20-40 minutes.
-
Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: General experimental workflow for a microwave-assisted Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
low yield in Suzuki coupling with 2,6-Difluoro-3-nitrophenylboronic acid
Technical Support Center: Suzuki Coupling Reactions
Topic: Troubleshooting Low Yield in Suzuki Coupling with 2,6-Difluoro-3-nitrophenylboronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving the highly electron-deficient and sterically hindered this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most likely causes?
Low yields with this substrate are typically attributed to a combination of electronic and steric factors. The primary challenges include:
-
Slow Transmetalation: The electron-withdrawing nitro and fluoro groups significantly reduce the nucleophilicity of the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.[1]
-
Protodeboronation: This boronic acid is highly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases and at elevated temperatures.[1][2]
-
Catalyst Deactivation: The nitro group on the boronic acid can potentially coordinate to the palladium catalyst, leading to the formation of inactive species.[1]
-
Steric Hindrance: The two fluorine atoms ortho to the boronic acid group create steric bulk, which can impede the approach of the coupling partners to the palladium center.
Q2: How can I minimize the protodeboronation of this compound?
Protodeboronation is a significant challenge with this substrate.[2] To mitigate this side reaction, consider the following strategies:
-
Use of Boronic Esters or Trifluoroborate Salts: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a potassium trifluoroborate salt. These are generally more resistant to protodeboronation.[2][3][4]
-
Milder Bases: Employ milder bases like potassium fluoride (KF) or cesium fluoride (CsF), particularly under anhydrous conditions.[1]
-
Lower Reaction Temperatures: If possible, run the reaction at a lower temperature. Modern, highly active catalysts may allow for coupling at room temperature or slightly elevated temperatures (e.g., 40 °C), which can significantly reduce the rate of protodeboronation.[2]
-
Anhydrous Conditions: Strictly anhydrous conditions can help to suppress protodeboronation.
Q3: What is the best catalyst system for coupling this challenging boronic acid?
For electron-deficient and sterically hindered boronic acids, a highly active catalyst system is crucial. Standard catalysts like Pd(PPh₃)₄ may not be effective.[5] Consider the following:
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly recommended. These ligands promote both the oxidative addition and the challenging transmetalation step.[3][5]
-
Modern Precatalysts: Using advanced palladium precatalysts, like the G2, G3, or G4 Buchwald precatalysts (e.g., XPhos Pd G2), can be highly beneficial. These catalysts are designed to rapidly generate the active Pd(0) species, which is critical when using unstable boronic acids.[2] A fast generation of the active catalyst allows the desired coupling to occur before significant decomposition of the boronic acid.[2]
Q4: Which base and solvent combination should I start with?
The choice of base and solvent is critical and interdependent. For this compound, a good starting point is a strong base to facilitate the difficult transmetalation.
-
Bases: Potassium phosphate (K₃PO₄) is often an excellent choice for challenging Suzuki couplings.[1] Cesium carbonate (Cs₂CO₃) is another strong and more soluble option.[1]
-
Solvents: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water or tetrahydrofuran (THF) and water is a common starting point.[1][6] For unstable boronic acids, running the reaction in THF with an aqueous solution of the base has been shown to be effective.[2]
Troubleshooting Guide
If you are experiencing low yields, follow this troubleshooting workflow:
Caption: A logical workflow for diagnosing and resolving low yields.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos Pd G2 (or other Buchwald G2/G3/G4 precatalysts) | Rapidly generates the active Pd(0) catalyst, crucial for unstable boronic acids.[2] |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligand that accelerates both oxidative addition and transmetalation.[3][5] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | A strong base that is often effective for challenging couplings involving electron-deficient partners.[1] |
| Solvent | THF / 0.5 M aq. K₃PO₄ (1:2 v/v) | A solvent system proven effective for unstable boronic acids.[2] |
| Temperature | Room Temperature to 40 °C | Minimizes thermal decomposition and protodeboronation of the sensitive boronic acid.[2] |
| Boronic Acid | Use as boronic acid or convert to pinacol ester | The pinacol ester provides greater stability against protodeboronation.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure that should be optimized for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (or its pinacol ester) (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., THF and 0.5 M aqueous K₃PO₄)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (2 mol%).
-
Solvent Addition: Add the degassed THF and aqueous K₃PO₄ solution via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (start with room temperature or 40 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2,6-Difluoro-3-nitrophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,6-Difluoro-3-nitrophenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, categorized by the synthetic method. The primary routes for synthesizing this compound are:
-
Lithiation and Borylation of 1,3-Difluoro-2-nitrobenzene: This method involves the deprotonation of 1,3-difluoro-2-nitrobenzene using a strong base at low temperatures, followed by quenching with a borate ester.
-
Nitration of 2,6-Difluorophenylboronic acid: This approach introduces the nitro group onto the pre-formed arylboronic acid.
Method 1: Lithiation and Borylation of 1,3-Difluoro-2-nitrobenzene
Issue 1: Low or No Product Formation
-
Possible Cause: Incomplete lithiation.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Traces of water will quench the organolithium reagent. Use freshly titrated n-butyllithium (n-BuLi) or other strong bases. The reaction must be maintained at a very low temperature (typically -78 °C) to prevent decomposition of the lithiated intermediate.
-
-
Possible Cause: Inefficient borylation.
-
Solution: Add the borate ester (e.g., triisopropyl borate) slowly to the reaction mixture while maintaining the low temperature. A rapid addition can lead to localized warming and side reactions. Ensure the borate ester is of high purity and anhydrous.
-
-
Possible Cause: Degradation of the lithiated intermediate.
-
Solution: The lithiated intermediate of 1,3-difluoro-2-nitrobenzene can be unstable, even at low temperatures. Minimize the time between the formation of the organolithium species and the addition of the borate ester.
-
Issue 2: Presence of Multiple Byproducts in the Final Product
-
Possible Cause: Formation of symmetrical biaryl impurities.
-
Solution: This can occur if the reaction is not quenched effectively with the borate ester, leading to coupling reactions. Ensure a slight excess of the borate ester is used.
-
-
Possible Cause: Protodeboronation (loss of the boronic acid group).
-
Solution: Protodeboronation is a common side reaction for arylboronic acids, especially under acidic or basic conditions during workup and purification.[1][2] Use a buffered aqueous workup (e.g., saturated ammonium chloride solution) and avoid strong acids or bases. Purification by chromatography should be performed using a neutral solvent system if possible.
-
-
Possible Cause: Formation of regioisomers.
-
Solution: While the fluorine and nitro groups direct the lithiation to the desired position, minor amounts of other isomers may form. Optimize the reaction temperature and the choice of base to improve regioselectivity.
-
Method 2: Nitration of 2,6-Difluorophenylboronic acid
Issue 1: Low Yield of the Desired 3-nitro Isomer
-
Possible Cause: Formation of other nitro isomers.
-
Solution: The directing effects of the fluorine and boronic acid groups can lead to a mixture of isomers. The reaction conditions, particularly the nitrating agent and temperature, must be carefully controlled. A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction temperature should be kept low to improve selectivity.
-
Issue 2: Significant Protodeboronation
-
Possible Cause: The strongly acidic conditions of nitration can promote the loss of the boronic acid group.
-
Solution: Use milder nitrating agents if possible. Alternatively, protect the boronic acid as a boronate ester (e.g., pinacol ester) before nitration. The ester can be hydrolyzed back to the boronic acid after the nitration step.
-
Issue 3: Difficulty in Purifying the Product from Starting Material and Isomers
-
Possible Cause: Similar polarities of the desired product, starting material, and isomeric byproducts.
-
Solution: Recrystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively crystallizes the desired product. If chromatography is necessary, use a high-resolution column and carefully optimize the eluent system.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to be aware of?
A1: Protodeboronation, the cleavage of the C-B bond, is a prevalent side reaction in the synthesis and handling of arylboronic acids.[1][2] This is often promoted by acidic or basic conditions, elevated temperatures, and the presence of certain metals. For this compound, the electron-withdrawing nature of the substituents can make the C-B bond more susceptible to cleavage.
Q2: How can I minimize the formation of boronic anhydride?
A2: Boronic acids can reversibly form cyclic anhydrides (boroxines) upon dehydration. This is often observed during storage or upon concentration. While boroxines are generally reactive in the same way as the monomeric boronic acid in many applications (like Suzuki-Miyaura coupling), their formation can complicate characterization (e.g., by NMR). To minimize anhydride formation, store the boronic acid in a cool, dry place. If necessary, the boronic acid can often be regenerated by dissolving the anhydride in a suitable solvent containing a small amount of water.
Q3: My NMR spectrum looks complex, with multiple sets of peaks. What could be the issue?
A3: A complex NMR spectrum could be due to several factors:
-
Presence of boronic anhydride: As mentioned above, the formation of the trimeric boroxine will give a different set of signals.
-
Isomeric impurities: If the synthesis resulted in a mixture of nitro isomers, you will see multiple sets of aromatic signals.
-
Residual solvents: Ensure your sample is thoroughly dried.
-
Hydrolysis of a boronate ester: If you synthesized a boronate ester and it has partially hydrolyzed back to the boronic acid, you will have a mixture of species.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability and purity of the compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated). This helps to minimize both degradation and the formation of the boronic anhydride.
Quantitative Data Summary
| Parameter | Method 1: Lithiation/Borylation | Method 2: Nitration | Reference |
| Typical Yield | 40-60% | 50-70% | General literature yields for similar reactions. Specific data for this compound is limited in public literature. |
| Purity (after purification) | >95% | >97% | Expected purity after appropriate purification techniques. |
| Key Reaction Temperature | -78 °C | 0-25 °C | Low temperature is crucial for the stability of the lithiated intermediate in Method 1 and for selectivity in Method 2. |
Experimental Protocols
Note: These are generalized protocols based on standard procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis via Lithiation and Borylation of 1,3-Difluoro-2-nitrobenzene
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 1,3-difluoro-2-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a thermometer and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature does not rise above -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for another 2 hours, then slowly warm to room temperature overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis via Nitration of 2,6-Difluorophenylboronic acid
-
Preparation: To a flask containing concentrated sulfuric acid, cooled in an ice bath, slowly add 2,6-difluorophenylboronic acid (1.0 eq) in portions, ensuring the temperature remains low.
-
Nitration: Prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Add this nitrating mixture dropwise to the solution of the boronic acid, maintaining the temperature between 0 and 5 °C. After the addition, allow the reaction to stir at room temperature for a few hours, monitoring the progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product may precipitate out of solution. Filter the solid and wash with cold water. If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: The crude product should be purified by recrystallization or column chromatography to remove any unreacted starting material and isomeric byproducts.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
preventing deboronation of fluorinated phenylboronic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated phenylboronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly the prevention of protodeboronation, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with fluorinated phenylboronic acids?
A1: Protodeboronation (or protodeborylation) is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This converts your valuable starting material into a simple fluorinated arene, which reduces the yield of your desired product and complicates purification. Fluorinated phenylboronic acids are particularly susceptible because the electron-withdrawing nature of fluorine substituents can influence the stability of the C-B bond, especially under basic conditions common in cross-coupling reactions.[3][4]
Q2: What experimental factors are known to accelerate protodeboronation?
A2: Several factors can increase the rate of protodeboronation. These include:
-
High Temperatures: Elevated temperatures generally accelerate the rate of this undesired side reaction.[5][6][7]
-
Basic Conditions: The presence of a base is a primary driver for protodeboronation, which is problematic as many cross-coupling reactions, like the Suzuki-Miyaura coupling, require basic conditions.[8][9] The reaction often proceeds faster at high pH through the formation of a more reactive arylboronate anion.[8]
-
Solvent Choice: The presence of excess water can promote protodeboronation.[10] Additionally, strong donor ligands or solvents like acetonitrile and pyridine have been shown to accentuate copper-mediated protodeboronation.[5][6]
-
Catalyst System: Certain transition metals can mediate protodeboronation under specific conditions.[2][5]
Q3: How does the position of the fluorine atom on the phenyl ring affect the stability and reactivity of the boronic acid?
A3: The position of the fluorine substituent has a significant impact. The electron-withdrawing character of fluorine atoms influences the compound's properties, including acidity and stability.[3][11]
-
ortho-Fluorine: An ortho-substituent has the greatest impact on increasing the rate of transmetalation in Suzuki-Miyaura couplings.[12] However, polyfluorinated aryl boronic acids with an ortho-fluorine group are known to have accelerated instability issues under basic conditions.[4] The increased acidity of ortho-fluorophenylboronic acid may be due to the formation of an intramolecular B-O-H···F hydrogen bond.[11][13]
-
meta-Fluorine: The resonance effect is weaker at the meta position, leading to a notable increase in acidity compared to the unsubstituted phenylboronic acid.[11][13]
-
para-Fluorine: The influence on acidity is lowest at the para position due to a compensation of the inductive and resonance effects.[11][13]
Q4: For a reaction sensitive to protodeboronation, should I use the free boronic acid or a more stable derivative?
A4: For substrates prone to protodeboronation, using a more stable derivative is a highly effective strategy.[7] While free boronic acids can be used if conditions are carefully optimized, derivatives often provide a more robust solution by limiting the concentration of the unstable species. The most common derivatives are organotrifluoroborates, pinacol esters, and MIDA boronates.[1][12]
Q5: How should I store fluorinated phenylboronic acids to ensure their stability?
A5: Proper storage is crucial for maintaining the integrity of your boronic acids. According to safety data sheets and supplier recommendations, they should be kept in a dark place, sealed in a dry environment, and stored at room temperature.[14][15] It is also recommended to handle them in accordance with good industrial hygiene and safety practices.[16][17] For products without a specific expiration date, routine inspection is recommended to ensure they perform as expected.
Q6: What analytical techniques are best for detecting and quantifying protodeboronation?
A6: Several analytical methods can be employed:
-
NMR Spectroscopy: ¹⁹F NMR is an excellent tool for studying the reaction kinetics and equilibria of fluorinated compounds due to its wide range of chemical shifts.[13] ¹¹B NMR can also be used to monitor the boron-containing species.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a common and effective method for monitoring reaction progress, identifying the desired product, and detecting the protodeboronated byproduct.[7]
-
Non-aqueous Capillary Electrophoresis (NACE): NACE is a powerful technique for the accurate quantitation of boronic esters and their corresponding acids, with the significant advantage of preventing hydrolysis during the analysis itself.[18]
-
Inductively Coupled Plasma (ICP): ICP-AES or ICP-MS can be used to determine the total boron concentration in a sample, which can be useful for mass balance calculations, but these methods do not distinguish between the boronic acid and its protodeboronated form.[19][20]
Troubleshooting Guides
Scenario 1: Low yield in a Suzuki-Miyaura coupling reaction, with the primary byproduct identified as the protodeboronated starting material.
This is a classic problem when working with electron-deficient or heteroaromatic boronic acids.[7][12] The following guide provides a systematic approach to troubleshooting and optimizing your reaction.
Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yields.
Solutions & Optimization Strategies
-
Optimize Reaction Conditions: Before changing reagents, simple modifications to the reaction setup can be effective.
-
Lower the Temperature: Protodeboronation is often more sensitive to temperature than the desired coupling. Reducing the temperature can significantly favor product formation.[7]
-
Change the Base: Strong bases can accelerate protodeboronation. Switch to a milder or less nucleophilic base.
-
Control Water Content: While a small amount of water can be beneficial for dissolving the base, excess water promotes protodeboronation. Use anhydrous solvents and dry reagents.[10]
-
-
Use a More Stable Boronic Acid Derivative: If optimizing conditions is insufficient, converting the boronic acid to a more stable form is the most robust strategy.
-
Pinacol Esters: These are a common and effective choice for increasing stability.[7]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable and provide a "slow release" of the boronic acid under reaction conditions. This keeps the concentration of the unstable free acid low, favoring the desired cross-coupling over protodeboronation.[1][7][12]
-
Potassium Trifluoroborate Salts (ArBF₃K): These salts are significantly more stable towards protodeboronation under basic conditions than their boronic acid counterparts.[1][9][10]
-
-
Employ Advanced Catalyst Systems: A highly active catalyst can increase the rate of the Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.[12][21]
Data Presentation: Impact of Reaction Parameters
| Parameter | Condition Promoting Protodeboronation | Recommended Condition to Prevent Protodeboronation | Rationale |
| Temperature | High (e.g., >100 °C) | Low (e.g., 60-80 °C) | Protodeboronation is often accelerated more by heat than the desired coupling.[5][6][7] |
| Base | Strong, nucleophilic bases (e.g., NaOH, NaOEt) | Milder, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, CsF) | Strong bases directly promote the cleavage of the C-B bond.[8][10] |
| Solvent | Protic, aqueous solvents | Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF) | Excess water serves as a proton source for the undesired reaction.[10] |
| Reagent Form | Free Boronic Acid | Pinacol Ester, MIDA Boronate, or ArBF₃K Salt | Derivatives are more stable and/or provide slow release of the active reagent.[1][7][12] |
Scenario 2: Significant starting material degradation during a Copper-mediated reaction (e.g., fluorination or Chan-Lam coupling).
Protodeboronation is also a known side reaction in copper-mediated processes, and its mechanism can be influenced by the specific ligands and solvents used.[5][6]
Caption: Competing pathways in Cu-mediated reactions of boronic acids.
Solutions & Optimization Strategies
Mechanistic studies have revealed key factors that promote copper-mediated protodeboronation.[5][6]
-
Avoid High Temperatures: As with other processes, high heat accelerates protodeboronation. A study on Cu-mediated fluorination found that lowering the temperature to 60 °C was effective.[5][6]
-
Avoid Strong Donor Ligands: Ligands such as acetonitrile and pyridine have been shown to accentuate Cu-mediated protodeboronation.[5][6]
-
Optimize the Solvent System: A ligandless procedure using tert-butanol (t-BuOH) as the solvent was developed to activate the fluoride source under milder conditions, which successfully minimized protodeboronation.[5][6]
-
Use Additives: In some copper(I)-mediated reactions like the "click" reaction, the addition of fluoride ions has been found to protect the boronic acid moiety from decomposition.[22]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
This protocol incorporates best practices for coupling a sensitive fluorinated phenylboronic acid.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the fluorinated phenylboronic acid derivative (e.g., pinacol ester or MIDA boronate, 1.2-1.5 equiv.), and a mild base (e.g., K₃PO₄, 2.0-3.0 equiv.). Ensure the base is finely powdered and has been dried in an oven.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure the removal of all oxygen and moisture.[7]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the appropriate phosphine ligand (e.g., SPhos, XPhos). Using a pre-formed, air-stable precatalyst is often more reliable.
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Lower the flask into a pre-heated oil bath set to a moderate temperature (start with 70-80 °C). Monitor the reaction progress by taking aliquots and analyzing via LC-MS or TLC. Check for the disappearance of starting material and the formation of both the desired product and the protodeboronated byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. The organic layer should be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product via column chromatography to separate the desired coupled product from any protodeboronated byproduct and residual starting materials.
Protocol 2: Preparation of an N-Methyliminodiacetic Acid (MIDA) Boronate Ester
This procedure is highly effective for stabilizing particularly sensitive boronic acids prior to their use in cross-coupling.[7]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the fluorinated phenylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue heating until no more water is collected.
-
Crystallization: Upon completion, cool the reaction mixture. The MIDA boronate ester will often crystallize from the solution. The crystallization can be aided by the slow addition of an anti-solvent like pentane or hexane.
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the solid with a non-polar solvent (e.g., pentane) to remove residual DMSO and toluene.
-
Drying: Dry the isolated MIDA boronate ester under high vacuum. The resulting solid is typically very stable and can be stored for long periods and weighed in the air for use in subsequent reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 768-35-4|(3-Fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 15. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 2,6-Difluoro-3-nitrophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,6-Difluoro-3-nitrophenylboronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a solvent system of ethyl acetate and hexane is a good starting point. Experiment with the ratio to optimize recovery. |
| Excessive Solvent Volume | Using too much solvent will keep the product dissolved even at lower temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Incomplete Crystallization | Some boronic acids require extended time for complete crystallization. If recovery is low after a standard cooling time, try storing the solution at a lower temperature (e.g., 4 °C) for a longer period. |
Problem 2: Product Streaking on Silica Gel Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is Too Polar for the Eluent | Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate gradient, increase the proportion of ethyl acetate. Adding a small amount of a more polar solvent like methanol to the eluent can also help. |
| Interaction with Acidic Silica Gel | Boronic acids can interact with the acidic silanol groups on the silica surface, causing streaking. Consider using silica gel that has been pre-treated with a small amount of boric acid. To prepare this, make a slurry of silica gel in a solution of boric acid in ethanol, then evaporate the solvent. |
| Column Overloading | Too much sample loaded onto the column can lead to poor separation and streaking. Use a larger column or reduce the amount of crude material being purified at one time. |
| Formation of Boroxine | Boronic acids can dehydrate to form cyclic anhydrides called boroxines, which may have different chromatographic behavior. Ensure the crude material is as dry as possible before loading it onto the column. |
Problem 3: Presence of Persistent Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Residual Starting Materials | If the impurity is identified as a starting material from the synthesis, an additional purification step may be necessary. Recrystallization followed by column chromatography of the mother liquor is often effective. |
| Homocoupling Byproducts | Biphenyl impurities formed from the coupling of two aryl groups can be difficult to remove. A careful choice of recrystallization solvent or a meticulous chromatographic separation may be required. |
| Protodeboronation Product | The loss of the boronic acid group to yield 2,6-difluoro-1-nitrobenzene is a common side reaction. This impurity is less polar and should be separable by silica gel chromatography. |
| Boroxine Formation | As mentioned previously, boroxines can be a significant impurity. To revert the boroxine back to the boronic acid, the purified material can sometimes be dissolved in a suitable solvent and stirred with a small amount of water, followed by drying and re-purification if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in arylboronic acid syntheses include:
-
Boroxines: Cyclic anhydrides formed by the dehydration of three boronic acid molecules.
-
Unreacted starting materials: Such as the corresponding aryl halide.
-
Homocoupling byproducts: Formed from the reaction of two aryl groups.
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Protodeboronation product: The arene resulting from the replacement of the boronic acid group with a hydrogen atom (in this case, 1,2-difluoro-3-nitrobenzene).
Q2: What is the recommended method for purifying crude this compound?
A2: A combination of recrystallization and column chromatography is generally effective. A primary purification by recrystallization from a solvent system like ethyl acetate/hexane can remove a significant portion of impurities. The mother liquor can then be concentrated and purified by silica gel column chromatography to recover more of the desired product.
Q3: How can I assess the purity of my final product?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR are powerful tools for identifying and quantifying impurities. The presence of unexpected signals can indicate impurities.
-
Melting Point: A sharp melting point close to the literature value is an indicator of high purity. A broad melting range suggests the presence of impurities.
Q4: How should I store purified this compound?
A4: Arylboronic acids are generally stable but can be sensitive to moisture and prolonged exposure to air. It is recommended to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
-
Transfer the crude this compound to an Erlenmeyer flask.
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Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
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Slowly add hexane to the hot solution until a slight turbidity persists.
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Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
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Allow the flask to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
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Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in hexane.
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Prepare the Sample: Dissolve the crude material (or the concentrated mother liquor from recrystallization) in a minimal amount of dichloromethane or ethyl acetate. Alternatively, for solid samples, perform a dry load by adsorbing the compound onto a small amount of silica gel.
-
Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elute the Column: Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane/ethyl acetate).
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Collect and Analyze Fractions: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 1: Typical Purification Parameters
| Purification Method | Solvent System | Expected Purity Improvement |
| Recrystallization | Ethyl Acetate / Hexane | Crude (e.g., 85%) -> >95% |
| Column Chromatography | Hexane / Ethyl Acetate Gradient | Variable, can achieve >98% |
Visualizations
Caption: A typical experimental workflow for the purification of crude this compound.
Caption: A logical troubleshooting guide for common purification issues.
Technical Support Center: Recrystallization of 2,6-Difluoro-3-nitrophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2,6-Difluoro-3-nitrophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is a suitable recrystallization solvent for this compound?
Q2: My compound "oils out" instead of forming crystals. What should I do?
"Oiling out" can occur if the melting point of the solute is lower than the boiling point of the solvent, causing the compound to melt before it dissolves. To remedy this, you can add more of the primary ("good") solvent to lower the saturation point. Alternatively, reheat the mixture to dissolve the oil completely and then allow it to cool at a much slower rate. Seeding the solution with a pure crystal can also encourage crystallization over oiling.
Q3: No crystals are forming even after the solution has cooled. What are the next steps?
A lack of crystal formation often points to either using too much solvent or the solution being in a stable supersaturated state. If an excess of solvent was used, you can carefully evaporate a portion of it to increase the concentration of the solute. To induce crystallization from a supersaturated solution, you can try scratching the inside of the flask at the meniscus with a glass rod or adding a small "seed crystal" of the pure compound.
Q4: How can I remove highly polar impurities from my boronic acid?
For polar impurities, an acid-base extraction can be effective. Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1-2 M NaOH).[3] The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidification of the aqueous layer will precipitate the purified boronic acid, which can then be collected by filtration.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
Problem: Low Recovery of Purified Product
| Possible Cause | Suggested Solution |
| The compound is too soluble in the cold solvent. | Select a solvent or solvent system where the compound has a steep solubility curve (i.e., high solubility in hot solvent and low solubility in cold solvent). Cool the solution in an ice bath to maximize precipitation. |
| Too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Add a small amount of hot, pure solvent to the filtration setup to keep the compound dissolved. |
| The compound adheres to the glassware. | Scrape the glassware thoroughly. Rinse the glassware with a small amount of the cold recrystallization solvent to recover any remaining crystals. |
Problem: Impure Product After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice. | The chosen solvent may dissolve the impurities as well as the desired compound. Perform small-scale solvent screening to find a solvent that preferentially dissolves the desired compound at high temperatures while leaving impurities either insoluble or soluble at all temperatures. |
| The solution cooled too quickly. | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Co-precipitation of impurities. | If impurities have similar solubility profiles, a second recrystallization may be necessary. Alternatively, consider another purification technique such as column chromatography or an acid-base extraction. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility in the hot solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper or in a desiccator.
Visual Workflow for Troubleshooting Recrystallization
Caption: A flowchart for troubleshooting common recrystallization issues.
References
Technical Support Center: Synthesis of 2,6-Difluoro-3-nitrophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluoro-3-nitrophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the directed ortho-metalation (DoM) of 1,3-difluoro-2-nitrobenzene, followed by borylation. This involves the deprotonation of the position between the two fluorine atoms, which is activated by the nitro group, using a strong base like lithium diisopropylamide (LDA). The resulting aryllithium species is then quenched with a boron electrophile, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid.
Q2: What are the critical parameters to control during the lithiation step?
A2: Temperature control is paramount. The lithiation is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity. The choice of solvent is also crucial, with anhydrous tetrahydrofuran (THF) being a common choice. The slow addition of the organolithium base to the substrate is recommended to maintain a low temperature and minimize degradation.
Q3: My final product is a white solid, but the purity is low. What could be the issue?
A3: Low purity in the final product can be attributed to several factors. Incomplete reaction, side reactions, or inefficient purification are common culprits. One of the most common impurities is the corresponding boroxine, a cyclic anhydride formed by the dehydration of the boronic acid. Inadequate drying of the final product or exposure to moisture can promote boroxine formation.
Q4: How can I minimize the formation of boroxine?
A4: To minimize boroxine formation, ensure all solvents and reagents are strictly anhydrous throughout the synthesis. During workup and purification, avoid prolonged exposure to water. It is also advisable to dry the final product thoroughly under high vacuum. If boroxine is present, it can sometimes be converted back to the boronic acid by recrystallization from a solvent system containing a small amount of water, followed by rigorous drying.
Q5: What purification techniques are most effective for this compound?
A5: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system must be chosen to selectively precipitate the desired boronic acid while leaving impurities in the mother liquor. Silica gel column chromatography can also be effective, but care must be taken as the acidic nature of silica gel can sometimes promote the formation of boroxines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Inactive organolithium reagent. 2. Presence of moisture or other electrophilic impurities in the reaction. 3. Reaction temperature was too high. 4. Inefficient quenching of the aryllithium intermediate. | 1. Titrate the organolithium reagent before use to determine its exact molarity. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Maintain a constant low temperature (e.g., -78 °C) during the lithiation step using a suitable cooling bath. 4. Add the borate ester slowly to the aryllithium solution at low temperature and allow the reaction to proceed for an adequate amount of time before quenching. |
| Presence of starting material (1,3-difluoro-2-nitrobenzene) in the final product | 1. Incomplete lithiation. 2. Insufficient amount of organolithium reagent. | 1. Increase the reaction time for the lithiation step. 2. Use a slight excess of the organolithium reagent (e.g., 1.1-1.2 equivalents). |
| Formation of multiple unidentified byproducts | 1. Reaction temperature was too high, leading to loss of regioselectivity or decomposition. 2. The aryllithium intermediate is unstable at the reaction temperature. 3. Side reactions with the solvent. | 1. Strictly maintain the reaction temperature at -78 °C or lower. 2. Quench the aryllithium intermediate with the borate ester as soon as it is formed. 3. Consider using an alternative anhydrous, non-reactive solvent. |
| Product is an oily or waxy solid instead of a crystalline powder | 1. Presence of residual solvent. 2. High levels of impurities, particularly boroxine. | 1. Dry the product under high vacuum for an extended period. 2. Purify the product using recrystallization or column chromatography. To address boroxine, consider the methods mentioned in the FAQs. |
Experimental Protocols
Synthesis of this compound via Directed ortho-Metalation
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Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Lithiation: Cool the THF to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of 1,3-difluoro-2-nitrobenzene in anhydrous THF. Subsequently, add lithium diisopropylamide (LDA) solution dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Borylation: To the resulting aryllithium solution, add triisopropyl borate dropwise at -78 °C. Allow the reaction to stir at this temperature for an additional 1-2 hours, then let it warm to room temperature overnight.
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Workup: Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C. Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or silica gel column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting common impurities in the synthesis.
Technical Support Center: Optimizing Catalyst Loading for 2,6-Difluoro-3-nitrophenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluoro-3-nitrophenylboronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Due to the combined steric hindrance from the ortho-difluoro substitution and the electron-withdrawing nature of the nitro group, this substrate presents unique challenges in achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion is a common issue with this sterically hindered and electronically deactivated substrate. The primary bottlenecks are often slow oxidative addition and/or transmetalation steps in the catalytic cycle.
Potential Causes:
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Insufficiently Active Catalyst: Standard palladium catalysts (e.g., Pd(PPh₃)₄) are often ineffective.
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Steric Hindrance: The two ortho-fluorine atoms impede the approach of the palladium complex to the boronic acid.[1][2]
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Electron-Deficient Boronic Acid: The strong electron-withdrawing nitro group reduces the nucleophilicity of the arylboronic acid, slowing down the transmetalation step.[1][3]
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Inappropriate Base: The choice of base is critical for activating the boronic acid without causing decomposition.
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Low Reaction Temperature: The energy barrier for the reaction may not be overcome at lower temperatures.
Troubleshooting Steps:
-
Catalyst & Ligand Selection: This is the most critical factor. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species. Modern palladium precatalysts (e.g., XPhos Pd G3) are highly recommended as they ensure efficient generation of the active catalyst.[1]
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Increase Catalyst Loading: If you observe some product formation, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve the reaction rate. However, this should be a secondary step after optimizing other parameters, as higher catalyst loading can lead to increased costs and potential for side reactions.
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Optimize the Base: Use a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[1]
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Elevate the Temperature: Reactions with this substrate often require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[1] Use a high-boiling point solvent such as dioxane, toluene, or DMF.
Q2: I'm observing significant protodeborylation (formation of 1,3-difluoro-2-nitrobenzene) as a major byproduct. How can I minimize this side reaction?
A2: Protodeborylation is a common side reaction for electron-deficient boronic acids, especially at elevated temperatures and in the presence of a base and water.
Strategies to Minimize Protodeborylation:
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Use a More Stable Boronic Acid Derivative: While more synthetically demanding, converting the boronic acid to its corresponding pinacol ester or MIDA (N-methyliminodiacetic acid) boronate can increase its stability and slowly release the boronic acid into the reaction medium, minimizing its decomposition.
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Careful Selection of Base and Solvent: Use anhydrous solvents and a carefully chosen base. While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeborylation. A screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) may be necessary to find the optimal balance between reactivity and minimizing this side reaction.
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Use a Highly Active Catalyst System: A more active catalyst that promotes a faster cross-coupling reaction can outcompete the slower protodeborylation pathway.[4]
Q3: My reaction is producing a significant amount of homocoupled product (biphenyl of the coupling partner). What causes this and how can I prevent it?
A3: Homocoupling is often promoted by the presence of oxygen in the reaction mixture and can be exacerbated by certain palladium(II) precatalysts.
Prevention of Homocoupling:
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Thorough Degassing: Ensure that all solvents are thoroughly degassed before use by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
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Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
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Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a modern precatalyst that efficiently generates the active Pd(0) species can minimize the presence of Pd(II) species that can promote homocoupling.
Quantitative Data Summary
The following tables provide representative data on the effect of catalyst loading and other reaction parameters on the yield of Suzuki-Miyaura reactions involving sterically hindered and electron-deficient arylboronic acids, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Effect of Catalyst Loading on a Model Suzuki-Miyaura Coupling
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 24 | 45 |
| 1.0 | 18 | 78 |
| 2.0 | 12 | 92 |
| 3.0 | 12 | 93 |
Reaction Conditions: Sterically hindered aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ with SPhos ligand, dioxane, 100 °C.
Table 2: Comparison of Ligands and Bases for a Challenging Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 100 | <10 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 100 | 85 |
| XPhos Pd G3 | (internal) | Cs₂CO₃ | 80 | 91 |
| Pd(dppf)Cl₂ | (internal) | K₂CO₃ | 100 | 35 |
Reaction Conditions: 2,6-disubstituted aryl chloride (1.0 equiv), phenylboronic acid (1.5 equiv), catalyst (2 mol%), solvent (dioxane/water 10:1), 12h.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
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XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
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Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
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1,4-Dioxane, anhydrous and degassed (5 mL)
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Water, degassed (0.5 mL)
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Schlenk tube or microwave vial
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Magnetic stir bar
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Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3 precatalyst, and potassium phosphate.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and then the degassed water.
-
Place the reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Managing Homocoupling of 2,6-Difluoro-3-nitrophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the undesired homocoupling of 2,6-Difluoro-3-nitrophenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments, providing direct solutions to mitigate the formation of symmetrical biaryl byproducts.
Q1: I am observing a significant amount of a symmetrical biaryl byproduct (3,3'-dinitro-2,2',6,6'-tetrafluorobiphenyl) in my Suzuki-Miyaura reaction. What is causing this?
A: The formation of this byproduct is a result of the palladium-mediated homocoupling of this compound. This is a common side reaction, particularly with electron-deficient boronic acids, which reduces the yield of your desired cross-coupled product and complicates purification.[1][2]
Q2: What are the primary mechanisms that lead to this homocoupling side reaction?
A: There are two principal pathways responsible for boronic acid homocoupling[1][3][4]:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process. Rigorous exclusion of oxygen is therefore critical.[1][3][5]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[1][3] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.
Q3: How can I effectively troubleshoot and minimize the homocoupling of this compound?
A: A systematic approach is key to suppressing this side reaction. The following workflow outlines critical parameters to investigate and optimize.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to homocoupling?
A: This boronic acid is considered "electron-deficient" due to the strong electron-withdrawing effects of the two fluorine atoms and the nitro group. Studies have shown that electron-deficient arylboronic acids are more prone to undergo homocoupling compared to their electron-rich counterparts.[2][6]
Q2: Which palladium catalyst and ligand combination is best to avoid homocoupling?
A: To minimize the Pd(II)-mediated pathway, it is advisable to use a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][7] If using a Pd(II) source is necessary, combining it with bulky, electron-rich phosphine ligands such as SPhos (Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) can be effective.[6] These ligands promote the desired cross-coupling catalytic cycle, helping it to outcompete the homocoupling side reaction.[7]
Q3: What is the most effective method for deoxygenating the reaction mixture?
A: While sparging the solvent and reaction mixture with an inert gas (nitrogen or argon) for 30-60 minutes is common and effective, the most rigorous method is "freeze-pump-thaw."[5][7] This involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this process for at least three cycles can achieve a very high level of deoxygenation.[7] Subsurface sparging with nitrogen has also been shown to be highly efficient.[3]
Q4: Can the choice of base influence the rate of homocoupling?
A: Yes, the base is a critical component. While its primary role is to activate the boronic acid for transmetalation in the Suzuki-Miyaura cycle, an inappropriate choice of base or concentration can potentially promote side reactions.[8] It is essential to screen bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) as part of the reaction optimization.[9][10]
Q5: Are there any additives that can actively suppress homocoupling?
A: Yes, the addition of a mild reducing agent can be beneficial, especially when using a Pd(II) catalyst. For instance, potassium formate has been shown to suppress dimer formation by minimizing the concentration of free Pd(II) species without disrupting the primary catalytic cycle.[3]
Data Presentation
The following table summarizes experimental data from a study on suppressing palladium-mediated homocoupling, illustrating the impact of the palladium source and oxygen exclusion.
| Entry | Palladium Source | Deoxygenation Method | Homocoupled Dimer (%) |
| 1 | Pd(OAc)₂ | N/A | ~1.0 |
| 2 | 5% Pd/C | N/A | ~0.5 |
| 3 | Pd(OAc)₂ | Nitrogen Sparge | <0.1 |
| 4 | Pd(OAc)₂ with Potassium Formate | Nitrogen Sparge | <0.1 |
| Data adapted from a study on a similar aryl boronic acid system, demonstrating key principles applicable to managing homocoupling.[3] |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is designed for the cross-coupling of this compound with an aryl halide, incorporating best practices to suppress homocoupling.
1. Reagent Preparation:
-
Ensure all solvents (e.g., 1,4-dioxane, water) are rigorously deoxygenated prior to use by sparging with nitrogen or argon for at least 30 minutes.
-
Grind the solid base (e.g., K₃PO₄) to a fine powder to ensure reproducibility.
2. Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the base (e.g., K₃PO₄, 3.0 eq), and a magnetic stir bar.
-
Seal the flask, and cycle between vacuum and backfilling with an inert gas (e.g., argon) three times.
3. Catalyst and Ligand Addition:
-
Under a positive pressure of inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and any additional ligand (if required).
-
Add the deoxygenated solvent (e.g., 1,4-dioxane/water mixture) via cannula or syringe.
4. Boronic Acid Addition:
-
In a separate flask, dissolve the this compound (1.2 eq) in a minimum amount of deoxygenated solvent.
-
Crucial Step: Add the boronic acid solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump. This maintains a low instantaneous concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction.[7]
5. Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
troubleshooting poor solubility of 2,6-Difluoro-3-nitrophenylboronic acid in reaction
Technical Support Center: 2,6-Difluoro-3-nitrophenylboronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of this compound in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving?
A1: The poor solubility of this compound can be attributed to several factors. Boronic acids have a propensity to dehydrate and form cyclic anhydrides known as boroxines, which are often less soluble than the corresponding boronic acid. The electron-withdrawing nature of the nitro and fluoro groups on the phenyl ring can also influence its solubility profile in various organic solvents.
Q2: Can the formation of boroxines be reversed?
A2: Yes, the formation of boroxines is a reversible process. The addition of a small, controlled amount of water to the reaction mixture can often shift the equilibrium back towards the more soluble boronic acid form.
Q3: What general class of solvents is recommended for phenylboronic acids?
A3: Phenylboronic acids generally exhibit higher solubility in polar organic solvents. Phenylboronic acid itself is soluble in most polar organic solvents, with high solubility reported in ethers and ketones, moderate solubility in chloroform, and low solubility in nonpolar hydrocarbon solvents.[1][2] The specific solubility of substituted phenylboronic acids, such as the one , will vary based on the nature of the substituents.
Q4: How does the choice of base affect the solubility and reactivity of the boronic acid in a Suzuki-Miyaura coupling?
A4: In a Suzuki-Miyaura coupling, a base is necessary to activate the boronic acid for transmetalation. The base can form a boronate salt, which may have different solubility characteristics than the free boronic acid. However, for electron-deficient boronic acids like this compound, strong bases can also promote protodeboronation, a decomposition pathway that competes with the desired coupling reaction. Therefore, the choice and strength of the base are critical. Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.
Q5: Are there alternative forms of the boronic acid I can use to improve solubility and stability?
A5: Yes, several derivatives of boronic acids have been developed to enhance stability and solubility. These include potassium trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates.[3] MIDA boronates, in particular, are known for their air stability, compatibility with a wide range of reagents, and their ability to slowly release the boronic acid under reaction conditions, which can be advantageous for challenging couplings.[4]
Troubleshooting Guide: Poor Solubility of this compound
This guide provides a systematic approach to addressing solubility issues during a chemical reaction, such as a Suzuki-Miyaura coupling.
| Issue | Potential Cause | Recommended Solution |
| Complete Insolubility in Aprotic Solvents (e.g., Toluene, Dioxane) | High crystallinity of the boronic acid or boroxine formation. | - Try a co-solvent system. Add a more polar aprotic solvent like THF or a protic solvent like isopropanol or ethanol. - Gently warm the mixture. - Add a minimal amount of water to hydrolyze any boroxine back to the boronic acid. |
| Precipitation Upon Addition of Base | Formation of an insoluble boronate salt. | - Screen different bases. Consider switching from an inorganic base (e.g., K₂CO₃) to an organic base (e.g., triethylamine), or vice versa. - Use a weaker base, such as potassium fluoride (KF). - Change the solvent system to one that can better solvate the boronate salt. |
| Slow Reaction Rate and Incomplete Conversion | Low concentration of the active boronic acid due to poor solubility. | - Increase the reaction temperature, but monitor for decomposition. - Use a more dilute reaction mixture to aid in solubilization. - Employ a phase-transfer catalyst if using a biphasic solvent system. |
| Evidence of Protodeboronation (loss of the boronic acid group) | Instability of the electron-deficient boronic acid, often exacerbated by strong bases and high temperatures. | - Use a milder base (e.g., K₃PO₄). - Lower the reaction temperature and use a more active palladium catalyst/ligand system that allows for coupling under milder conditions.[5] - Consider converting the boronic acid to a more stable derivative, such as a MIDA boronate, for a slow-release approach.[3] |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with standard aqueous workup and purification by column chromatography.
Visualizations
Troubleshooting Workflow for Poor Solubility
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
2,6-Difluoro-3-nitrophenylboronic acid boroxine formation and prevention
This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling and use of 2,6-Difluoro-3-nitrophenylboronic acid, with a specific focus on the formation and prevention of its corresponding boroxine.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound that may be related to boroxine formation.
Problem: Inconsistent or Poor Yields in Cross-Coupling Reactions
| Possible Cause | Suggested Solution |
| Formation of Boroxine: Boroxines, the cyclic anhydrides of boronic acids, can be less reactive in certain cross-coupling reactions.[1] | - Solvent Choice: Use polar, coordinating solvents like DMF or DMAc to help break up the boroxine and favor the monomeric boronic acid form.[2] - Temperature Control: Avoid unnecessarily high temperatures during reaction setup and storage, as boroxine formation is an entropy-driven process favored at higher temperatures.[2][3] - Water Content: Ensure the reaction is not completely anhydrous, as the equilibrium between boronic acids and boroxines can be shifted back towards the acid with the addition of water.[2] However, be mindful of the water tolerance of your specific reaction. |
| Homocoupling of Boronic Acid: This side reaction can be promoted by oxygen. | - Deoxygenation: Deoxygenate the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4] - Staged Addition: Consider pre-heating the catalyst, base, and solvent before adding the boronic acid to minimize its exposure to conditions that might favor homocoupling.[4] |
| Degradation of Starting Material: The boronic acid may be degrading under the reaction conditions. | - Purity Check: Verify the purity of your this compound before use. - Reaction Conditions: Re-evaluate the base, catalyst, and temperature to ensure they are compatible with the boronic acid. |
Problem: Complex or Uninterpretable NMR Spectra
| Possible Cause | Suggested Solution |
| Presence of Boroxine: The formation of boroxine trimers can lead to broadened peaks or multiple sets of signals in the NMR spectrum, complicating interpretation.[5] | - Use a Coordinating Solvent: Dissolve the sample in a coordinating deuterated solvent like methanol-d4, which can help break up the boroxine anhydride and simplify the spectrum.[5] - Compare with Known Spectra: If available, compare your spectrum with reference spectra of the pure boronic acid and its potential impurities. |
| Residual Solvents: Peaks from residual solvents used in synthesis or purification may be present. | - Identify Solvent Peaks: Compare the chemical shifts of unknown peaks with tables of common laboratory solvents. |
| Other Impurities: Starting materials or degradation products could be present. | - Analyze Starting Materials: Obtain NMR spectra of all starting materials to aid in the identification of impurity peaks. |
Frequently Asked Questions (FAQs)
Q1: What is a boroxine and how does it form?
A boroxine is a six-membered ring composed of alternating boron and oxygen atoms. It is the cyclic anhydride formed from the dehydration of three boronic acid molecules.[5][6] This reaction is reversible and involves the elimination of three molecules of water.[7] The formation is often driven by heat or the use of drying agents.[3]
Caption: Reversible dehydration of boronic acid to form boroxine.
Q2: How does the structure of this compound affect its tendency to form boroxines?
The thermodynamics of boroxine formation are influenced by the electronic properties of the substituents on the phenyl ring. Electron-donating groups tend to support the formation of boroxine.[2] Conversely, this compound has strong electron-withdrawing groups (two fluorine atoms and a nitro group). These groups decrease the electron density on the boron atom, which may lessen the enthalpic stability of the boroxine ring compared to arylboronic acids with electron-donating substituents.[8] Therefore, it is reasonable to predict that this compound may have a lower propensity to form boroxines compared to electron-rich arylboronic acids.
Q3: How can I detect the presence of boroxine in my sample?
Several analytical techniques can be used to identify boroxines:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of boroxines can lead to broadened peaks or the appearance of multiple, complex signals in both ¹H and ¹³C NMR spectra.[5]
-
Mass Spectrometry (MS): Boroxines will appear as higher molecular weight species corresponding to the trimer of the boronic acid minus three water molecules.[5] Gentle ionization techniques are recommended to minimize fragmentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a buffered mobile phase, can be a suitable method for purity analysis.[5][9] Boroxines may have different retention times than the corresponding boronic acid.
Q4: What are the best practices for storing this compound to prevent boroxine formation?
To minimize the formation of boroxine during storage, it is recommended to:
-
Store the compound in a tightly sealed container.
-
Keep it in a cool, dry place. A refrigerator or freezer is often suitable.
-
Avoid prolonged exposure to high temperatures or ambient moisture.
Experimental Protocols
Protocol 1: NMR Analysis for Boroxine Detection
-
Sample Preparation: Prepare two NMR samples of your compound.
-
Sample A: Dissolve ~5-10 mg of the compound in a standard deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Sample B: Dissolve ~5-10 mg of the compound in a coordinating deuterated solvent, such as methanol-d₄.[5]
-
-
Acquisition: Acquire standard ¹H and ¹³C NMR spectra for both samples.
-
Analysis: Compare the spectra. If the spectrum from Sample B is significantly "cleaner" with sharper, more defined peaks compared to Sample A, it strongly suggests the presence of boroxine in the original sample, which was broken down by the methanol-d₄.[5]
Caption: Workflow for NMR-based detection of boroxines.
Protocol 2: General Prevention Strategy for a Suzuki Coupling Reaction
This protocol outlines steps to minimize boroxine-related issues in a typical palladium-catalyzed cross-coupling reaction.
-
Reagent Preparation:
-
Use high-purity this compound. If purity is questionable, consider recrystallization.
-
Choose a polar solvent system that is known to disfavor boroxine formation, such as DMF, 1,4-dioxane/water, or toluene/ethanol/water mixtures.
-
-
Reaction Setup:
-
To a reaction vessel, add the aryl halide, palladium catalyst, and base.
-
Add the chosen solvent system.
-
Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can promote homocoupling.[4]
-
-
Boronic Acid Addition:
-
Add the this compound to the deoxygenated reaction mixture under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Heat the reaction to the desired temperature and monitor its progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Analysis:
-
Upon completion, perform a standard aqueous work-up.
-
Purify the product using an appropriate method, such as column chromatography or recrystallization.
-
Caption: Decision process for preventing boroxine formation.
References
- 1. Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Boroxine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
improving reaction times for Suzuki coupling with 2,6-Difluoro-3-nitrophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluoro-3-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on strategies to improve reaction times and overcome common challenges associated with this electron-deficient and sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling reaction with this compound often slow?
A1: The reaction rate is influenced by several factors inherent to the boronic acid's structure. The two fluorine atoms and the nitro group are strongly electron-withdrawing, which can slow down the crucial transmetalation step in the catalytic cycle.[1] Additionally, the presence of two ortho-substituents (the fluorine and nitro groups) creates significant steric hindrance, which can impede the approach of the coupling partners to the palladium center.[2] This combination of electronic and steric effects necessitates carefully optimized reaction conditions.
Q2: What are the most critical parameters to optimize for improving reaction times?
A2: For this specific substrate, the most critical parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[1][3] A highly active catalyst system is essential to overcome the high activation energy barrier. The base plays a crucial role in activating the boronic acid for transmetalation, and the solvent must effectively dissolve both the organic substrates and the inorganic base.[4][5]
Q3: How can I minimize the risk of protodeboronation with this substrate?
A3: this compound is susceptible to protodeboronation (cleavage of the C-B bond) under standard Suzuki conditions, especially at elevated temperatures.[6][7] To minimize this side reaction, it is recommended to use highly active catalyst systems that allow for lower reaction temperatures (e.g., room temperature to 40°C) and shorter reaction times.[6][7] Using the corresponding boronic ester (e.g., a pinacol ester) can also increase stability.[8]
Q4: Is it better to use a boronic acid or a boronic ester for this coupling?
A4: While boronic acids are often more reactive, boronic esters offer greater stability and are less prone to degradation and protodeboronation.[9][10] For challenging substrates like this compound, using a more stable boronic ester, such as the pinacol ester, can be advantageous, especially if optimizing for yield and reproducibility over raw speed.[8][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: The reaction is very slow or has stalled completely.
This is the most common issue, often stemming from a suboptimal catalyst system or reaction conditions.
-
Solution 1: Re-evaluate the Catalyst and Ligand. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this hindered and electron-deficient substrate.[1] Switch to a more active, state-of-the-art catalyst system. Buchwald-type biarylphosphine ligands and their corresponding precatalysts are highly recommended.[2] These ligands are bulky and electron-rich, which accelerates both the oxidative addition and reductive elimination steps.[2]
-
Solution 2: Optimize the Base. The choice of base is critical. Weak bases may not be sufficient to promote the slow transmetalation step. Use a stronger inorganic base. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[1][2]
-
Solution 3: Adjust the Solvent System. A solvent system that can dissolve both the organic reagents and the inorganic base is necessary. Biphasic systems like Toluene/H₂O or Dioxane/H₂O are commonly used and often accelerate the reaction.[1][12] Ensure vigorous stirring to maximize the interface between the two phases.[2]
-
Solution 4: Increase the Temperature Cautiously. While higher temperatures can increase reaction rates, they also significantly increase the rate of protodeboronation.[6][12] If you must increase the temperature, do so incrementally (e.g., from 40°C to 60°C) while carefully monitoring the reaction for product formation versus substrate degradation. The goal is to find a temperature where the coupling reaction outpaces the deboronation.[13]
Data Presentation: Comparison of Reaction Parameters
The tables below summarize key components and conditions for optimizing Suzuki couplings with challenging boronic acids.
Table 1: Comparison of Palladium Catalyst & Ligand Systems
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd₂(dba)₃ / XPhos | Buchwald (Biarylphosphine) | Excellent for sterically hindered and electron-poor substrates; high activity.[1] | Air-sensitive, higher cost. | 1-2 |
| Pd(OAc)₂ / SPhos | Buchwald (Biarylphosphine) | High activity for a broad range of substrates, including electron-deficient ones.[1][2] | Air-sensitive, higher cost. | 1-2 |
| XPhos Pd G3 | Buchwald Precatalyst | Air- and moisture-stable precatalyst, generates active Pd(0) species quickly, ideal for unstable boronic acids.[2][6][7] | Higher cost. | 0.5-2 |
| PdCl₂(dppf) | Diphosphine Complex | Relatively air-stable, good for a range of substrates. | May not be as active as Buchwald-type systems for this specific substrate.[1] | 2-5 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available and well-understood. | Often shows low activity for challenging, hindered substrates; requires higher temperatures.[1] | 2-5 |
Table 2: Comparison of Bases and Solvent Systems
| Base | Recommended Solvent System(s) | Characteristics |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Strong base, highly effective for promoting transmetalation with electron-deficient boronic acids and often leads to high reaction rates.[1][6] |
| Cs₂CO₃ | Dioxane, THF | Strong and effective base that can accelerate slow reactions, but is more expensive.[1] |
| K₂CO₃ | Dioxane/H₂O, DMF/H₂O | A common and moderately strong base, but may be less effective than K₃PO₄ for this substrate.[12] |
| Et₃N | Acetonitrile, THF (anhydrous) | Weaker organic base, generally not sufficient for activating this type of boronic acid.[1] |
Visualizations
The following diagrams illustrate key workflows and concepts relevant to this reaction.
Caption: A troubleshooting workflow for slow Suzuki coupling reactions.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol: Fast Suzuki Coupling of an Aryl Halide with this compound
This protocol is designed to achieve rapid coupling at low temperatures by using a highly active palladium precatalyst, which is crucial for preventing the decomposition of the unstable boronic acid.[6][7]
Materials:
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Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol %)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Solvent: Degassed Tetrahydrofuran (THF) and degassed 0.5 M aqueous K₃PO₄ solution
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).[2][6]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.[2] Oxygen can lead to catalyst decomposition and unwanted side reactions.[2][14]
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Solvent Addition: Under the inert atmosphere, add the degassed solvents via syringe. A common ratio is a 1:2 mixture of THF and 0.5 M aqueous K₃PO₄.[6] The total concentration should be around 0.1 M to 0.5 M with respect to the limiting reagent.[2]
-
Reaction Execution: Place the vessel in a preheated oil bath or heating block set to 40°C. Stir the mixture vigorously.[6][7] Note: Some couplings with this type of catalyst may proceed efficiently even at room temperature.[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Due to the high catalyst activity, reactions can often reach completion in as little as 30 minutes to 2 hours.[6][7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Difluorinated Phenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Difluorinated phenylboronic acids are invaluable building blocks in this endeavor, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to forge crucial carbon-carbon bonds. The reactivity of these isomers, however, is not uniform. The position of the two fluorine atoms on the phenyl ring profoundly influences the electronic and steric properties of the molecule, leading to significant differences in reaction outcomes.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The key steps include oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The electronic nature of the boronic acid is particularly influential in the transmetalation step.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Factors Influencing Reactivity
The reactivity of difluorinated phenylboronic acid isomers in Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects:
-
Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This increases the Lewis acidity of the boron center, which can facilitate the formation of the reactive boronate species required for the transmetalation step.[1][2] The position of the fluorine atoms dictates the magnitude of this effect.
-
Steric Hindrance: Fluorine atoms in the ortho position to the boronic acid group can sterically hinder the approach of the bulky palladium catalyst complex, potentially slowing down the reaction rate. This effect is particularly pronounced in isomers like 2,6-difluorophenylboronic acid.
-
Protodeboronation: A common side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][4] Electron-withdrawing groups, such as fluorine, can increase the susceptibility to this undesired reaction, especially under basic conditions.[3] Polyfluorinated phenylboronic acids are particularly prone to this decomposition pathway.[3]
Quantitative Data Comparison
The following table summarizes the reported yields for the Suzuki-Miyaura coupling of various difluorinated phenylboronic acid isomers with different aryl halides. It is crucial to note that the reaction conditions are not identical across these examples, which presents a limitation for direct comparison. However, the data provides a general benchmark for their performance.
| Difluorophenylboronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | - | 98[5] |
| 2,5-Difluorophenylboronic Acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88[2] |
| 2,6-Difluorophenylboronic Acid | 4-Chloroanisole | XPhos-Pd-G2 | K₃PO₄ | THF/H₂O | RT | 0.5 | 93[2] |
| 3,4-Difluorophenylboronic Acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | - | 95[1] |
| 3,5-Difluorophenylboronic Acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | - | - | 94[2] |
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the difluorinated phenylboronic acid isomer (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and any additional ligand. Then, add the degassed solvent system (e.g., Dioxane/H₂O, Toluene, DMF).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred vigorously. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Conclusion
The reactivity of difluorinated phenylboronic acid isomers in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. While electron-withdrawing fluorine atoms generally enhance reactivity by increasing the Lewis acidity of the boron center, steric hindrance from ortho-substituents can impede the reaction. The propensity for protodeboronation is a key challenge that needs to be managed through careful optimization of reaction conditions. The compiled data, although not from a single comparative study, suggests that all difluorinated isomers can be effective coupling partners, often providing good to excellent yields with appropriate catalyst and reaction condition selection. For challenging couplings, particularly with sterically hindered isomers, the use of modern, highly active catalyst systems is often beneficial.
References
A Comparative Guide to Alternatives for 2,6-Difluoro-3-nitrophenylboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. 2,6-Difluoro-3-nitrophenylboronic acid is a valuable reagent for introducing a synthetically versatile difluoro-nitro-substituted phenyl moiety via Suzuki-Miyaura cross-coupling. However, its performance can be influenced by steric hindrance and electronic effects. This guide provides an objective comparison of its performance with viable alternatives, supported by experimental data, to facilitate informed decisions in synthetic strategy.
Performance Comparison of Arylboronic Acids in Suzuki-Miyaura Coupling
The efficacy of a boronic acid in Suzuki-Miyaura cross-coupling is critically dependent on its structural and electronic properties. Steric hindrance around the boronic acid group can impede the crucial transmetalation step, while strong electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down the reaction. The following tables summarize the performance of this compound and its alternatives in cross-coupling with a common aryl bromide partner, 4-bromoanisole, under various reported conditions.
Table 1: Performance of this compound and Key Alternatives
| Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | ~70-80* | [1] |
| 2-Fluoro-3-nitrophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 85 | [2] |
| 2,6-Difluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 | [3] |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/DMF | 100 | 24 | 89 | [4] |
Note: Yield is an estimate based on data for sterically hindered and electron-deficient boronic acids, as direct data for this specific reaction was not available in the searched literature.
Table 2: Performance of Boronic Acid Derivatives as Stable Alternatives
| Boronic Acid Derivative | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Difluorophenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18-20 | 74 | [5] |
| 2-Pyridyl MIDA boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 94 | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions involving electron-deficient and sterically hindered boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of a substituted phenylboronic acid with an aryl bromide.[3]
Materials:
-
Substituted Phenylboronic acid (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, substituted phenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of Challenging Heteroaryl Nucleophiles
This protocol is adapted for more challenging substrates, such as electron-deficient heteroaryl boron derivatives.[2]
Materials:
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Organoboronate reagent (e.g., lithium triisopropyl 2-pyridylboronate) (1.5 equiv)
-
Base (e.g., KF, 3.0 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Ligand (e.g., phosphite or phosphine oxide ligands)
-
Anhydrous Dioxane
Procedure:
-
In a glovebox, a Schlenk tube is charged with the palladium precursor, ligand, and base.
-
The organoboronate is added, and the tube is sealed with a septum.
-
Anhydrous dioxane is added via syringe, followed by the aryl halide.
-
The septum is replaced with a Teflon screw valve, and the Schlenk tube is sealed.
-
The reaction mixture is heated to 110 °C until the aryl halide has been completely consumed as determined by gas chromatography.
-
After cooling to room temperature, the reaction solution is filtered through a thin pad of silica gel (eluting with ethyl acetate).
-
The eluent is concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.
Visualizing Reaction Pathways and Relationships
Diagrams are invaluable for conceptualizing complex chemical processes and relationships between different reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Alternatives to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Head-to-Head Comparison: 2,6-Difluoro-3-nitrophenylboronic Acid and Its Trifluoroborate Salt in Modern Synthesis
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is paramount to achieving high yields, purity, and reproducibility. For researchers and professionals in drug development, the stability and reliability of building blocks are critical. This guide provides an in-depth comparison of 2,6-Difluoro-3-nitrophenylboronic acid and its corresponding potassium trifluoroborate salt, two reagents that, while closely related, offer distinct advantages and disadvantages in practical applications.
While direct comparative studies on this compound and its trifluoroborate salt are not extensively documented, a wealth of data on analogous arylboronic acids and their trifluoroborate salts provides a clear picture of their relative performance. This comparison synthesizes this information to offer a predictive and practical guide for the discerning chemist.
Key Performance Indicators: A Comparative Overview
The primary distinction between boronic acids and their trifluoroborate salts lies in the coordination state of the boron atom. In boronic acids, the boron is tricoordinate, rendering it susceptible to various decomposition pathways. In contrast, the tetracoordinate nature of the boron in trifluoroborate salts imparts significantly greater stability.
Table 1: General Comparison of Physicochemical Properties
| Property | This compound | Potassium 2,6-Difluoro-3-nitrophenyltrifluoroborate |
| Appearance | Typically a white to off-white solid.[1] | Crystalline, free-flowing solid.[2] |
| Stability to Air & Moisture | Prone to dehydration to form cyclic boroxine anhydrides, which can affect stoichiometry. Susceptible to protodeboronation.[2] | Remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[2] |
| Handling & Purification | Can be challenging to purify due to the presence of boroxine impurities.[2][3] | Generally easier to handle and purify through recrystallization.[4] |
| Solubility | Soluble in many organic solvents and hot water.[1][5] | Varies, but often soluble in polar aprotic solvents and aqueous mixtures used for cross-coupling. |
Table 2: Performance in Suzuki-Miyaura Cross-Coupling Reactions
| Parameter | This compound | Potassium 2,6-Difluoro-3-nitrophenyltrifluoroborate |
| Reactivity | The electron-withdrawing nitro and fluoro groups can enhance reactivity in some cases. However, instability can lead to lower and more variable yields.[5] The presence of ortho-difluoro substituents can make the boronic acid prone to rapid protodeboronation under basic conditions. | Often provides higher and more consistent yields due to enhanced stability, which prevents premature degradation of the reagent.[6] The trifluoroborate acts as a "protected" form of the boronic acid, which is slowly released under reaction conditions. |
| Reaction Stoichiometry | The presence of boroxine anhydrides can complicate achieving precise stoichiometry.[2][3] | As a well-defined crystalline salt, it allows for more accurate and reproducible stoichiometry. |
| Functional Group Tolerance | The boronic acid moiety can be sensitive to certain functional groups and reaction conditions. | The trifluoroborate group is stable towards a wider range of reagents, allowing for more complex synthetic sequences.[7][8] |
| Byproducts | Protodeboronation leads to the formation of 1,3-difluoro-2-nitrobenzene, reducing the yield of the desired coupled product. | The primary byproduct is potassium fluoride, which is generally innocuous to the reaction. |
Experimental Protocols
To provide a practical context for this comparison, the following are representative experimental protocols for the synthesis of the trifluoroborate salt from the boronic acid and for a general Suzuki-Miyaura cross-coupling reaction.
Synthesis of Potassium 2,6-Difluoro-3-nitrophenyltrifluoroborate
This protocol is adapted from established procedures for the conversion of arylboronic acids to their corresponding potassium trifluoroborate salts.[2][9][10]
Workflow for Trifluoroborate Salt Synthesis
Caption: Synthesis of the trifluoroborate salt.
Procedure:
-
In a suitable flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 ratio).
-
To this solution, add potassium bifluoride (KHF₂, 3.0-4.0 eq) in portions while stirring at room temperature.
-
Continue stirring the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by ¹⁹F NMR spectroscopy.
-
Upon completion, the potassium trifluoroborate salt will typically precipitate from the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold methanol and then diethyl ether to remove any unreacted starting material and impurities.
-
Dry the product under vacuum to yield the pure potassium 2,6-difluoro-3-nitrophenyltrifluoroborate.
Comparative Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for a Suzuki-Miyaura coupling that can be used to compare the performance of the boronic acid and its trifluoroborate salt.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Procedure:
-
To a reaction vessel, add the aryl halide (e.g., 4-bromoanisole, 1.0 eq), the boron reagent (either this compound or its potassium trifluoroborate salt, 1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion: Making an Informed Choice
For researchers and drug development professionals, the choice between this compound and its potassium trifluoroborate salt will depend on the specific requirements of the synthetic route.
Choose this compound if:
-
Cost is a primary concern, as boronic acids are often less expensive.
-
The subsequent reaction is a one-pot procedure where the boronic acid is generated and used in situ.
Choose Potassium 2,6-Difluoro-3-nitrophenyltrifluoroborate if:
-
Stability, shelf-life, and ease of handling are critical.[2][6]
-
High reproducibility and consistent yields are required for process development or scale-up.
-
The synthetic route involves multiple steps where the boron functionality needs to remain intact under various reaction conditions.[7][8]
-
The boronic acid is prone to decomposition under the planned reaction conditions.
References
- 1. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Techniques for Characterizing 2,6-Difluoro-3-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2,6-Difluoro-3-nitrophenylboronic acid, a key building block in organic synthesis. The selection of appropriate analytical techniques is crucial for ensuring the identity, purity, and stability of this reagent, which directly impacts the quality and efficacy of downstream applications, including drug development. This document outlines the principles, experimental protocols, and comparative performance of several key analytical methods.
Comparison of Analytical Techniques
The characterization of this compound can be approached using a variety of analytical techniques, each offering distinct advantages and limitations. The primary methods include chromatographic techniques for separation and quantification, and spectroscopic techniques for structural elucidation.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary and a mobile phase. | Purity assessment, quantification, and impurity profiling. | Robust, widely available, and provides accurate quantification.[1] | Boronic acids can be challenging to analyze by reversed-phase HPLC due to their polarity and potential for on-column degradation.[1] |
| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | High-resolution separation coupled with mass detection for identification and quantification. | High-throughput analysis, reaction monitoring, and trace impurity identification. | High sensitivity, specificity, and rapid analysis times without the need for derivatization.[2] | The formation of boroxines (cyclic anhydrides), solvent adducts, and dimers can complicate mass spectra interpretation.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis for identification and quantification. | Analysis of volatile impurities. | High sensitivity and excellent structural elucidation capabilities for volatile compounds. | Requires derivatization for non-volatile boronic acids to increase their volatility and thermal stability.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structural confirmation and elucidation. | Provides detailed information on the molecular structure, including the connectivity of atoms and stereochemistry.[4] | Lower sensitivity compared to mass spectrometry; spectra can be complex due to oligomerization of boronic acids.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information on functional groups. | Identification of functional groups. | Rapid and non-destructive method for confirming the presence of key functional groups.[5] | Provides limited structural information and is not suitable for quantification. |
| Acid-Base Titration | Quantitative chemical analysis method to determine the concentration of an acid. | Assay of bulk material. | Simple, inexpensive, and provides an absolute measure of the boronic acid content. | Less specific than chromatographic methods and may not detect neutral impurities. |
Quantitative Performance of Analytical Methods
The selection of an analytical technique is often guided by its quantitative performance characteristics, such as sensitivity and linearity. The following table summarizes typical performance data for methods used in the analysis of boronic acids.
| Parameter | UPLC-MS[2] | HPLC with Post-Column Derivatization (Alizarin)[6] |
| Analyte | Various Boronic Acids | Phenylboronic acid |
| Limit of Detection (LOD) | 0.1 µg | 1.2 ng (1 µM) |
| Limit of Quantification (LOQ) | 1.0 µg | Not Specified |
| Linearity (R²) | 0.98 | Not Specified |
| Recovery | 97.1% - 105.7% | Not Specified |
| Precision (RSD) | < 2.0% | Not Specified |
| Key Advantage | High throughput, no derivatization needed. | Selective detection of boronic acids. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and sample matrices.
UPLC-MS for Purity and Quantification
This method is suitable for the rapid analysis of a broad range of boronic acids.
-
Instrumentation : UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column : Acquity BEH C18 column.
-
Mobile Phase : A gradient of 10 mM ammonium acetate and acetonitrile.[2]
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
MS Detection : ESI in negative ion mode.
-
Sample Preparation : Dissolve the sample in a mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL.
GC-MS for Volatile Impurity Profiling
Derivatization is typically required to increase the volatility of boronic acids for GC-MS analysis.
-
Instrumentation : GC system coupled to a mass spectrometer.
-
Derivatization Reagent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Preparation (Silylation) :
-
Dissolve approximately 1 mg of the sample in 1 mL of pyridine or acetonitrile.
-
Add 100 µL of the silylating agent.
-
Heat the mixture at 60-70°C for 30 minutes.
-
-
GC Conditions :
-
Injector Temperature : 250 - 280°C.
-
Column : Non-polar capillary column (e.g., DB-5ms).
-
Oven Program : Start at 100°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5-10 min).
-
-
MS Conditions :
-
Ion Source Temperature : 230°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 50 - 600.
-
NMR Spectroscopy for Structural Elucidation
NMR is a powerful tool for the unambiguous structural confirmation of this compound. Due to the presence of fluorine, ¹⁹F NMR is particularly informative.
-
Instrumentation : High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). Using an alcohol solvent can help break up boronic acid anhydride trimers that can lead to complex spectra.
-
Sample Preparation : Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent. For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[3]
-
Experiments :
-
¹H NMR : To identify the aromatic protons and their coupling to fluorine.
-
¹³C NMR : To identify all carbon environments.
-
¹⁹F NMR : To observe the fluorine signals and their coupling with protons and boron. The chemical shifts are sensitive to the electronic environment.[7]
-
¹¹B NMR : To observe the boron nucleus, which can provide information about the hybridization state (sp² for the trigonal planar boronic acid and sp³ for tetrahedral boronate species).[3]
-
FTIR for Functional Group Identification
-
Instrumentation : FTIR spectrometer.
-
Sample Preparation : Prepare a KBr pellet of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Expected Characteristic Absorptions :
-
O-H stretching : Broad band around 3300 cm⁻¹.
-
Aromatic C-H stretching : Above 3000 cm⁻¹.
-
N-O stretching (nitro group) : Strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
C-F stretching : Strong absorptions in the 1100-1300 cm⁻¹ region.
-
Visualizations
References
- 1. waters.com [waters.com]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Monitoring the Reaction Progress of 2,6-Difluoro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate real-time analysis of reaction progress is crucial for optimizing chemical syntheses, ensuring product quality, and accelerating drug development timelines. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and its alternatives for monitoring reactions involving 2,6-Difluoro-3-nitrophenylboronic acid, a key building block in medicinal chemistry.
Executive Summary
High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely accessible method for the quantitative analysis of this compound and its reaction products. It offers excellent resolution and sensitivity for monitoring the consumption of starting materials and the formation of products. For applications demanding higher throughput and sensitivity, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a superior alternative.
For direct, non-destructive monitoring of fluorinated species within the reaction mixture, quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy presents a powerful alternative, eliminating the need for chromatographic separation. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, particularly for volatile and thermally stable derivatives, though it may require sample derivatization.
This guide presents detailed experimental protocols for each technique and summarizes their performance metrics to aid in the selection of the most appropriate analytical strategy for your research needs.
Data Presentation: Comparison of Analytical Techniques
| Feature | HPLC-UV | UPLC-MS | GC-MS | ¹⁹F qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | High-pressure separation, detection by mass-to-charge ratio. | Separation based on volatility, detection by mass-to-charge ratio. | Detection of ¹⁹F nuclei in a magnetic field. |
| Specificity | High; can separate structurally similar compounds. | Very High; provides molecular weight information. | High; provides mass spectral data for identification. | Very High; specific to fluorine-containing molecules. |
| Sensitivity | High (ng range). | Very High (pg to fg range).[1] | High (pg range), dependent on volatility and ionization.[2] | Moderate (µg to mg range). |
| Analysis Time | 10 - 30 minutes. | < 10 minutes.[3] | 15 - 40 minutes. | < 5 minutes per sample.[4] |
| Sample Prep | Dilution in mobile phase, filtration. | Dilution in mobile phase, filtration. | May require derivatization for polar analytes. | Dilution in a deuterated solvent with an internal standard. |
| Quantitation | Excellent with proper calibration. | Excellent with an internal standard. | Good, but can be affected by matrix effects. | Excellent, inherently quantitative.[5][6] |
| Key Advantage | Widely available, robust, and reliable. | High throughput and sensitivity. | Excellent for volatile and thermally stable compounds. | No separation needed, direct analysis of reaction mixture. |
| Limitations | Potential for on-column degradation of boronic acids. | Higher instrument cost. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to MS techniques. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This proposed method is adapted from a validated protocol for the structurally similar compound, N-Ethyl-2,3-difluoro-6-nitroaniline, and general knowledge of boronic acid chromatography.[7]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A column with low silanol activity, such as a Waters XTerra® MS C18 or SIELC Newcrom R1, is recommended to minimize on-column hydrolysis of the boronic acid).[7]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Nitroaromatic compounds typically exhibit strong absorbance in the 210-270 nm range).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the mobile phase to stop the reaction and prevent further changes.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of nitroaromatic compounds.[8][9] Optimization, including potential derivatization to improve volatility, may be required.
-
Chromatographic Conditions:
-
Column: DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C (Splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-450 m/z.
-
-
Sample Preparation:
-
Quench a 50 µL aliquot of the reaction mixture in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
If the analyte and product are not sufficiently volatile, derivatization with a reagent like BSTFA may be necessary.
-
Filter the sample before injection.
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)
This method allows for the direct observation and quantification of fluorine-containing species in the reaction mixture.[4][5]
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz) equipped with a fluorine-observe probe.
-
-
Sample Preparation:
-
At each time point, transfer a precise volume (e.g., 100 µL) of the reaction mixture into a clean vial.
-
Add a precise volume (e.g., 500 µL) of a deuterated solvent (e.g., DMSO-d₆) containing a known concentration of an internal standard (e.g., 4-fluorobenzoic acid). The internal standard should have a ¹⁹F signal that does not overlap with the analyte or product signals.[5]
-
Transfer the mixture to a 5 mm NMR tube for analysis.
-
-
NMR Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration (a delay of 30-60 seconds is often used).[5][10]
-
Number of Scans: 16-64, depending on the concentration.
-
Data Processing: Apply appropriate window functions and perform baseline correction before integrating the signals corresponding to the starting material and product. The concentration of each species can be calculated relative to the known concentration of the internal standard.
-
Visualizations
Caption: Experimental workflow for HPLC-based reaction monitoring.
Caption: Decision tree for selecting an analytical method.
References
- 1. sciex.com [sciex.com]
- 2. shimadzu.com [shimadzu.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. acgpubs.org [acgpubs.org]
A Comparative Guide to the LC-MS Analysis of Suzuki Coupling Reactions Featuring 2,6-Difluoro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methodologies for monitoring the Suzuki-Miyaura coupling reaction, with a special focus on the challenging substrate, 2,6-Difluoro-3-nitrophenylboronic acid. The selection of an appropriate analytical technique is critical for reaction optimization, impurity profiling, and ensuring the quality of synthesized compounds. Herein, we compare the utility of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative techniques and present supporting data for analogous Suzuki coupling reactions.
Performance Comparison of Boronic Acids in Suzuki Coupling
The electronic nature of the substituents on the phenylboronic acid ring significantly influences the reaction rate and overall yield of the Suzuki-Miyaura coupling. Electron-withdrawing groups, such as the nitro and fluoro substituents on this compound, can render the boronic acid less nucleophilic, potentially slowing down the transmetalation step of the catalytic cycle. Conversely, electron-donating groups can enhance reactivity.
Below is a comparative summary of reported yields for Suzuki coupling reactions with various substituted phenylboronic acids. This data, gathered from analogous reactions, provides a baseline for expected performance when using this compound.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Electron-Deficient | ||||||
| 3-Nitrophenylboronic acid | 3-Benzyl-8-bromoadenine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | High | [1] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | ~95% | [2] |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | >95% | [3] |
| Electron-Rich | ||||||
| 4-Methoxyphenylboronic acid | Iodobenzene | Pd/BC | K₂CO₃ | Water | 98% | [4] |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | ~98% | [2] |
Comparison of Analytical Techniques for Reaction Monitoring
The choice of analytical technique for monitoring a Suzuki coupling reaction depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening.
| Analytical Technique | Information Provided | Advantages | Limitations |
| LC-MS | Molecular weight confirmation, reaction conversion, impurity profile. | High sensitivity and selectivity, suitable for complex mixtures, provides quantitative data. | Does not provide detailed structural information for unknown impurities. |
| qNMR | Detailed structural information, precise quantification of reactants and products. | Non-destructive, highly accurate for quantification with an internal standard.[5] | Lower sensitivity compared to LC-MS, requires higher sample concentrations.[6] |
| GC-MS | Separation and identification of volatile compounds. | Excellent for analyzing volatile impurities and byproducts. | Not suitable for non-volatile or thermally labile compounds. |
| TLC | Qualitative reaction monitoring. | Simple, fast, and cost-effective for a quick check of reaction progress. | Not quantitative, limited separation efficiency. |
Experimental Protocols
LC-MS Analysis of Suzuki Coupling Reaction
This protocol is a general guideline for the analysis of a Suzuki coupling reaction mixture.
1. Sample Preparation:
-
Quenching: At specified time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilution: Immediately dilute the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to stop the reaction and prepare it for analysis. An internal standard can be added at this stage for quantitative analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
2. LC-MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of small organic molecules.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase system.
-
Mass Spectrometer: An electrospray ionization (ESI) source is typically used, often in positive ion mode for Suzuki coupling products.
-
Data Acquisition: Data can be acquired in full scan mode to identify all components or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and quantitative analysis of specific target molecules.
Quantitative NMR (qNMR) Analysis
This protocol provides a method for determining the yield of a Suzuki coupling reaction using NMR.[5]
1. Sample Preparation:
-
Take a representative aliquot of the crude reaction mixture.
-
Add a known amount of an internal standard (a compound with a signal that does not overlap with the signals of the reactants or products).
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., a longer relaxation delay).
-
For compounds containing fluorine, such as the product of a reaction with this compound, ¹⁹F NMR can be a powerful tool for quantitative analysis due to its high sensitivity and the wide chemical shift range.[2]
3. Data Analysis:
-
Integrate the signals of the product and the internal standard.
-
Calculate the molar ratio of the product to the internal standard to determine the reaction yield.
Visualizing the Workflow and Logic
To better illustrate the processes involved in the analysis and comparison, the following diagrams are provided.
References
Quantitative Analysis of 2,6-Difluoro-3-nitrophenylboronic Acid: A Comparative Guide to 19F NMR and Alternative Methods
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 2,6-Difluoro-3-nitrophenylboronic acid, a key building block in medicinal chemistry, various analytical techniques are available. This guide provides a comprehensive comparison between the robust ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy method and alternative chromatographic approaches, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as required precision, sample matrix complexity, throughput needs, and available instrumentation. While ¹⁹F NMR offers a direct and non-destructive analysis, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide high sensitivity and separation efficiency.
| Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) | Precision (RSD) |
| ¹⁹F NMR | Direct detection and quantification of the ¹⁹F nucleus. | High specificity, minimal sample preparation, non-destructive, absolute quantification with an internal standard, rapid analysis time (minutes).[1][2] | Lower sensitivity compared to chromatographic methods, higher initial instrument cost. | ~1.0 mmol/L[3] | < 2.0%[3] |
| HPLC-UV | Separation based on polarity followed by UV detection. | High sensitivity, widely available, suitable for non-volatile compounds. | Potential for on-column degradation of boronic acids, requires reference standards, longer analysis time.[4][5][6][7] | ~1 µM (for phenylboronic acid)[4][5] | < 2.0%[8][9] |
| GC-MS | Separation of volatile derivatives by boiling point and detection by mass spectrometry. | High sensitivity and selectivity, provides structural information. | Requires derivatization for boronic acids, potential for thermal degradation, not suitable for non-volatile compounds.[10] | Analyte dependent, often in the low µg/L range. | Analyte dependent, typically < 5%. |
Table 1: Comparison of analytical methods for the quantification of this compound.
Experimental Protocols
Quantitative ¹⁹F NMR Spectroscopy
This protocol outlines the general procedure for the quantitative analysis of this compound using ¹⁹F NMR with an internal standard.
Materials:
-
This compound (analyte)
-
Internal Standard (IS): A stable, fluorinated compound with a known purity and a ¹⁹F signal that does not overlap with the analyte signals (e.g., 3,5-bis(trifluoromethyl)benzoic acid).[11]
-
Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a specific volume of the deuterated solvent in a volumetric flask.
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the internal standard stock solution in a volumetric flask.
-
NMR Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire the ¹⁹F NMR spectrum. Key parameters to optimize for quantitative analysis include:
-
Pulse Angle: A 90° pulse angle is often used for maximum signal intensity.[2]
-
Relaxation Delay (d1): This should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure full relaxation and accurate integration.[2][11]
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 for <1% precision).
-
Spectral Width: The spectral width should be large enough to encompass all ¹⁹F signals of interest.
-
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_analyte) * Purity_IS
Where:
-
N = number of fluorine atoms for the integrated signal
-
M = Molar mass
-
Purity = Purity of the internal standard
-
Experimental Workflow for ¹⁹F NMR Quantification
Caption: Workflow for quantitative ¹⁹F NMR analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a general method for the quantification of this compound by HPLC-UV.
Materials:
-
This compound (analyte)
-
Reference standard of this compound with known purity
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffer (e.g., phosphate buffer)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18 reverse-phase column)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the reference compound at different known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase.
-
HPLC Analysis:
-
Set the HPLC conditions (e.g., mobile phase composition, flow rate, column temperature, and UV detection wavelength). The UV detector wavelength should be set to the λmax of this compound.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Quantification:
-
Identify and integrate the peak corresponding to this compound in the chromatograms.
-
Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
Logical Relationship for HPLC-UV Quantification
Caption: Logical steps for HPLC-UV quantification.
Conclusion
Both ¹⁹F NMR and chromatographic methods are powerful techniques for the quantification of this compound. ¹⁹F NMR offers a rapid and direct method with minimal sample preparation, making it ideal for high-throughput screening and reaction monitoring.[2] Chromatographic methods, particularly HPLC-UV, provide excellent sensitivity and are well-suited for trace analysis and complex matrices. The choice of method will ultimately depend on the specific requirements of the analysis. For absolute quantification without the need for a specific reference standard of the analyte, ¹⁹F NMR with a certified internal standard is the preferred method.
References
- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]
- 11. learning.sepscience.com [learning.sepscience.com]
A Comparative Guide to Determining the Purity of 2,6-Difluoro-3-nitrophenylboronic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials like 2,6-Difluoro-3-nitrophenylboronic acid is critical for the success and reproducibility of synthetic pathways and the quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of the primary analytical methods for determining the purity of this key building block, supported by representative experimental data and detailed protocols.
Executive Summary
The two most powerful and commonly employed techniques for assessing the purity of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While RP-HPLC is excellent for identifying and quantifying organic impurities, qNMR provides an absolute measure of the principal component's purity without the need for a specific reference standard. A combination of these methods offers the most comprehensive purity profile.
Comparison of Purity Determination Methods
The following table summarizes the quantitative data typically obtained from different analytical methods for a representative batch of this compound.
| Analytical Method | Purity (%) | Key Impurities Detected | Impurity Level (%) |
| RP-HPLC (UV, 254 nm) | 99.5 | 2,6-Difluoro-3-nitroaniline | 0.2 |
| Unidentified Impurity 1 | 0.15 | ||
| Unidentified Impurity 2 | 0.1 | ||
| ¹H qNMR (400 MHz) | 98.8 | Boroxine (trimeric anhydride) | 1.0 |
| Residual Solvents (e.g., Diethyl Ether) | 0.2 | ||
| ¹⁹F NMR (376 MHz) | >99 | Fluorinated byproducts | <0.1 |
| ¹¹B NMR (128 MHz) | >99 | Other boron-containing species | <0.1 |
| Titration (Acid-Base) | 98.5 | Acidic/Basic Impurities | Not specified |
| Loss on Drying (LOD) | N/A | Water/Volatile Solvents | 0.3% |
Key Analytical Techniques and Experimental Protocols
A thorough purity assessment of this compound involves a multi-pronged approach. Below are detailed protocols for the most critical analytical methods.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution separation technique ideal for detecting and quantifying non-volatile organic impurities. A significant challenge in the analysis of boronic acids is their potential for on-column hydrolysis. The following protocol is designed to minimize this degradation.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 1:1 mixture of Mobile Phase A and B.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Accurately weigh approximately 10 mg of the internal standard.
-
Dissolve both in a known volume of DMSO-d₆.
-
-
¹H NMR Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei).
-
Number of Scans: 16
-
-
Data Processing:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
A Researcher's Guide to Suzuki Reactions: Comparative Yield Analysis of Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of the boron-containing reagent is critical to the success of this powerful carbon-carbon bond-forming reaction. This guide provides an objective comparison of the performance of different classes of boronic acids, supported by experimental data, to inform synthetic strategy and optimization.
The versatility of the Suzuki-Miyaura reaction stems from the wide variety of commercially available and readily synthesized boronic acids and their derivatives. However, the stability, reactivity, and, consequently, the reaction yield can vary significantly depending on the structure of the boronic acid. This guide will delve into a comparative analysis of arylboronic acids with varying electronic properties, heteroarylboronic acids, alkylboronic acids, and the increasingly popular boronic acid surrogates such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and trifluoroborate salts.
The Influence of Electronics in Arylboronic Acids
The electronic nature of substituents on the aromatic ring of an arylboronic acid has a significant impact on the reaction yield. Generally, electron-donating groups (EDGs) on the boronic acid accelerate the crucial transmetalation step in the catalytic cycle, often leading to higher yields.[1] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the organic moiety, potentially slowing down the reaction and reducing the yield, although the choice of appropriate reaction conditions can often overcome this.[1]
Below is a summary of experimental data illustrating the yields of Suzuki-Miyaura coupling with various substituted phenylboronic acids.
| Boronic Acid | Substituent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (EDG) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 4-Methylphenylboronic acid | 4-CH₃ (EDG) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 92 |
| Phenylboronic acid | H | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88 |
| 4-Trifluoromethylphenylboronic acid | 4-CF₃ (EWG) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 81 |
| 4-Formylphenylboronic acid | 4-CHO (EWG) | 1-Nitro-4-(p-tolyl)benzene | Pd(acac)₂ / BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 85 |
The Challenge of Heteroarylboronic Acids
Heteroaromatic moieties are prevalent in pharmaceuticals, making heteroarylboronic acids essential building blocks. However, their use in Suzuki couplings can be challenging. Electron-deficient heterocycles (e.g., pyridine) can be less reactive in the transmetalation step, and the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation. Furthermore, many heteroarylboronic acids are prone to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield.
| Heteroarylboronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| Furan-2-boronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 91 |
| Thiophene-2-boronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 85 |
| Pyridine-3-boronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | 92 |
| Indole-5-boronic acid | 3-Chloroindazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 89 |
| Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 92 |
The Reactivity of Alkylboronic Acids and Their Esters
The Suzuki-Miyaura coupling of alkylboronic acids is a valuable tool for introducing sp³-hybridized carbons. However, these reactions are often more challenging than their aryl counterparts due to the slower transmetalation rates and the propensity for β-hydride elimination from the alkylpalladium intermediate. The use of sterically hindered and electron-rich phosphine ligands is often crucial for achieving good yields. Alkylboronic esters, particularly neopentylglycol and pinacol esters, are often preferred due to their enhanced stability.
| Alkylboron Reagent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| n-Butylboronic acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / P(t-Bu)₂Me | KOt-Bu | tert-Amyl alcohol | 85 |
| sec-Butyl neopentylglycolboronate | 2-Bromonaphthalene | AntPhos-Pd-G3 | TMSOK | DME | 94 |
| Cyclopropylboronic acid | 2-Bromonaphthalene | AntPhos-Pd-G3 | TMSOK | DME | 85 |
| Methyl neopentylglycolboronate | 2-Bromonaphthalene | AntPhos-Pd-G3 | TMSOK | DME | 82 |
| n-Octyl neopentylglycolboronate | 4-Bromobenzonitrile | AntPhos-Pd-G3 | TMSOK | DME | 91 |
Boronic Acid Surrogates: A Stability Advantage
To overcome the instability and handling issues associated with some boronic acids, more stable derivatives such as pinacol esters, MIDA boronates, and potassium trifluoroborate salts are widely used.
-
Pinacol Boronate Esters: Generally more stable than the corresponding boronic acids and are compatible with a wide range of reaction conditions.[2] They are often crystalline, easy to handle, and can be purified by chromatography.
-
MIDA Boronate Esters: Exceptionally stable, crystalline solids that are resistant to chromatography and can be used in iterative cross-coupling strategies. The MIDA ligand is cleaved under basic conditions to slowly release the active boronic acid.[3]
-
Potassium Trifluoroborate Salts (R-BF₃K): Bench-stable, crystalline solids that are less prone to protodeboronation than boronic acids. They are activated under the reaction conditions to participate in the catalytic cycle.
A direct comparison highlights the trade-off between reactivity and stability. While a boronic acid might react faster, its decomposition can lead to lower isolated yields compared to its more stable MIDA boronate counterpart under identical conditions.[4][5] For instance, the coupling of 4-methoxyphenylboronic acid with 4-bromo-N,N-dimethylaniline gave a 73% yield, whereas the corresponding MIDA boronate afforded an 89% yield.[4][5]
| Boron Reagent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 4-Methoxyphenylboronic acid | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ / SPhos | Et₃N | Water (TPGS-750-M) | 73[4][5] |
| 4-Methoxyphenyl MIDA boronate | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ / SPhos | Et₃N | Water (TPGS-750-M) | 89[4][5] |
| (E)-Oct-1-en-1-yl MIDA boronate | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | Et₃N | Water (TPGS-750-M) | 92[5] |
| 2-Furyl MIDA boronate | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 68 |
| 2-Pyridyl pinacol boronate | 4-Bromoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 74 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Anhydrous Suzuki-Miyaura Coupling of an Alkylboronic Ester with an Aryl Halide
Materials:
-
Aryl halide (1.00 mmol, 1.0 equiv)
-
Neopentyldiol alkylboronic ester (1.20 mmol, 1.2 equiv)
-
AntPhos-Pd-G3 catalyst (2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.50 mmol, 1.5 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous (0.2 M)
Procedure:
-
In a nitrogen-filled glovebox, add the aryl halide, neopentyldiol alkylboronic ester, AntPhos-Pd-G3 catalyst, and TMSOK to a reaction vial.
-
Add anhydrous DME to the vial.
-
Seal the vial and stir at the desired temperature (e.g., 80 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Suzuki-Miyaura Coupling
To better understand the reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
Navigating the Challenges of Suzuki Coupling with Electron-Deficient Boronic Acids: A Mechanistic and Performance Comparison
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the use of electron-deficient boronic acids presents unique mechanistic hurdles, primarily a slower transmetalation step, which can significantly impact reaction efficiency. This guide provides a comparative analysis of catalytic systems and strategies to overcome these challenges, supported by experimental data and detailed protocols.
The decreased reactivity of electron-deficient boronic acids stems from the reduced nucleophilicity of the organic group to be transferred to the palladium center. This guide explores various approaches to enhance the reaction rate and yield, focusing on the choice of catalyst, ligand, base, and the use of boronic esters as alternatives to boronic acids.
Comparative Performance of Catalytic Systems
The selection of an optimal catalytic system is paramount for the successful coupling of electron-deficient boronic acids. Key factors include the palladium source, the nature of the phosphine ligand, and the base employed. Below is a comparison of commonly used systems.
Table 1: Comparison of Palladium Catalysts and Ligands for Coupling Electron-Deficient Boronic Acids[1]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands. | 1-3 |
The Role of Boronic Esters in Enhancing Transmetalation Rates
Kinetic studies have revealed that converting electron-deficient boronic acids to certain boronic esters can significantly accelerate the transmetalation step. This is attributed to a combination of electronic and steric effects that facilitate the formation of the key pre-transmetalation intermediate.[1]
Table 2: Relative Rate of Transmetalation for Different Boronic Acid Derivatives[2]
| Boron Reagent | Relative Rate (k_rel) |
| Arylboronic acid | 1.00 |
| Catechol arylboronic ester | 4.30 |
| Glycol arylboronic ester | 23.01 |
| Dimethyl arylboronic ester | 21.45 |
| Boroxine | 9.33 |
Relative rates are based on the formation of the cross-coupling product from a pre-formed palladium complex and the respective boron reagent.
Mechanistic Insights
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For electron-deficient boronic acids, the transmetalation step is often rate-limiting.
General Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[2][3]
Proposed Role of Boronic Esters
The use of boronic esters can provide an alternative pathway for transmetalation. It is proposed that the boronic ester can directly interact with the palladium complex, bypassing the need for prior hydrolysis to the boronic acid, and in some cases, leading to a significant rate enhancement.[1]
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,6-Difluoro-3-nitrophenylboronic Acid
For researchers and professionals in scientific and drug development fields, the proper handling and disposal of specialized chemical reagents like 2,6-Difluoro-3-nitrophenylboronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with established safety standards and regulatory compliance.
Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) before handling any chemical. In case of emergencies, contact your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Hazard Information
This compound (CAS No. 1150114-28-5) is a chemical compound that requires careful handling due to its potential hazards. Based on the available Safety Data Sheet, this compound is classified as a hazardous substance.[1]
Key Hazards:
-
Skin Irritation: Causes skin irritation (Category 2).[1]
-
Eye Irritation: Causes serious eye irritation (Category 2).[1]
-
Respiratory Irritation: May cause respiratory tract irritation (Category 3).[1]
Essential Personal Protective Equipment (PPE): When handling this compound, it is crucial to wear appropriate PPE to minimize exposure. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Operations involving the solid form of this chemical should be conducted in a well-ventilated area or a chemical fume hood to avoid dust formation.[1]
Quantitative Hazard and Safety Data
While specific occupational exposure limits for this compound have not been established, the GHS hazard classifications provide a clear directive for cautious handling. The following table summarizes the key hazard information.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352 |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340+P312 |
Data sourced from the Safety Data Sheet for this compound.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, along with any contaminated materials, must be managed as hazardous waste. Adherence to the following procedural steps is essential for safe and compliant disposal.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any unused or waste this compound solid in a clearly labeled, sealed container.
-
The container should be designated for "Halogenated Organic Solid Waste."
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Liquid Waste (Solutions):
-
If the compound is in a solution, collect it in a sealed, labeled hazardous waste container for liquids.
-
The container should be appropriate for "Halogenated Organic Liquid Waste."
-
Segregate from incompatible materials such as strong oxidizing agents and strong acids.
-
-
Contaminated Labware:
-
Any labware (e.g., weighing boats, spatulas, filter paper) that has come into contact with the compound should be considered contaminated.
-
Collect these materials in a designated, sealed bag or container labeled as "Hazardous Solid Waste" with the chemical name clearly indicated.
-
Step 2: Labeling and Storage
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that the storage area is cool, dry, and well-ventilated.
Step 3: Empty Container Decontamination
Empty containers of this compound must be properly decontaminated before disposal to prevent environmental contamination and ensure the safety of personnel.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).
-
Crucially, collect all rinsate as liquid hazardous waste.
-
Transfer the rinsate to the designated "Halogenated Organic Liquid Waste" container.
-
-
Final Disposal of the Container:
-
After triple rinsing, allow the container to air dry completely in a well-ventilated area, such as the back of a chemical fume hood.
-
Once clean and dry, deface the original label.
-
The decontaminated container can then be disposed of in the appropriate laboratory recycling bin (e.g., glass or plastic), in accordance with your institution's policies.
-
Step 4: Arranging for Waste Pickup
-
Once your hazardous waste containers are ready for disposal, follow your institution's established procedures to arrange for a pickup by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (contained within a fume hood):
-
Ensure you are wearing the necessary PPE.
-
Contain the spill using a chemical absorbent pad or an inert material like vermiculite or sand.
-
Carefully collect the absorbed material and place it into a sealed bag or container.
-
Label the container as "Hazardous Waste" containing "this compound."
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert nearby personnel and immediately contact your institution's EHS office or emergency response team.
-
Prevent entry into the affected area until it has been cleared by trained safety personnel.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 2,6-Difluoro-3-nitrophenylboronic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Difluoro-3-nitrophenylboronic acid was not located. The following guidance is based on the safety protocols for structurally similar compounds, including other substituted phenylboronic acids and related boronic acids. It is imperative to consult the specific SDS provided by the supplier and to conduct a thorough risk assessment before handling this chemical.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on protocols for similar boronic acid derivatives.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[1][3] | To protect the eyes from dust particles and potential splashes which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves before use and change them immediately if contaminated.[1][2] | To prevent skin contact, which can cause irritation.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned, should be worn. Long pants and closed-toe shoes are mandatory.[2][4] | To protect the skin from accidental spills and contact.[2] |
| Respiratory Protection | When handling the solid compound or if dust may be generated, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required.[2][3] | To prevent inhalation of dust particles and minimize the risk of respiratory tract irritation.[2][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize risks. The following protocol outlines the key steps for safe handling.
1. Preparation:
-
Ensure that a calibrated chemical fume hood is used for all manipulations of this compound.[1]
-
Verify that a safety shower and eyewash station are readily accessible and in good working order.[1][3]
-
The work area should be clean, free of clutter, and designated for hazardous chemical handling.
-
Keep the chemical container tightly closed when not in use.[2]
2. Donning PPE:
-
Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
3. Handling the Chemical:
-
Handle the solid material carefully to avoid generating dust.[2] Use appropriate tools, such as a spatula, for transfers.[2]
-
Avoid all personal contact with the chemical, including inhalation of dust or vapors.[1]
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
4. Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of all chemical waste, including unused material and solutions, in accordance with federal, state, and local regulations.[1] Do not pour waste down the drain.[1][5]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated, labeled, and sealed container for hazardous waste.[1]
-
Spill Response: In case of a small spill, use an inert absorbent material like sand or vermiculite to contain it.[1] Avoid raising dust.[1] Evacuate non-essential personnel from the area.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
